Saccharocarcin A
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C67H101NO20 |
|---|---|
分子量 |
1240.5 g/mol |
IUPAC名 |
N-[6-[[17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide |
InChI |
InChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-51-26-47(72)59(37(9)80-51)85-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69) |
InChIキー |
WBJMUCNBAGLXQP-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Origin of Saccharocarcin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Saccharocarcin A is the primary member of a family of novel macrocyclic lactones characterized by a distinctive tetronic acid moiety. These compounds are natural products synthesized by the soil-dwelling actinomycete, Saccharothrix aerocolonigenes subspecies antibiotica. First isolated in the late 1990s, the saccharocarcins have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing microorganism, its physicochemical properties, and the methodologies for its production and isolation. Furthermore, this guide explores the current understanding of its biosynthesis and putative mechanism of action.
Discovery and Producing Organism
This compound, along with five other related analogues (Saccharocarcins B, C, D, E, and F), was first discovered and isolated from the fermentation broth of the actinomycete strain SCC 1886.[1][2] This strain was isolated from a soil sample collected in Ohio, USA.[1]
Taxonomic Classification: Based on morphological and chemical analysis, the producing organism, SCC 1886, was identified as Saccharothrix aerocolonigenes subsp. antibiotica. Key characteristics for this classification include the formation of fragmenting substrate mycelia and aerial mycelia that coalesce, as well as the presence of meso-diaminopimelic acid, galactose, and rhamnose in whole-cell hydrolysates.[1]
Physicochemical Properties
The saccharocarcins are a family of tetronic acid analogues. They are distinguished from other compounds in this class by the presence of an ethyl or propyl side chain at the C-23 position and a methyl group at C-16. A key feature of all six identified saccharocarcins is a novel sugar-amide moiety attached at C-17.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₁H₅₉NO₁₂ | [2] |
| Molecular Weight | 757.9 g/mol | [2] |
| Appearance | White powder | [2] |
| Solubility | Soluble in methanol, acetone, and ethyl acetate | [2] |
| UV Absorption (Methanol) | 232 nm (ε 28,000), 290 nm (ε 10,000) | [2] |
| Optical Rotation | [α]D²⁶ = +89.4° (c 0.5, methanol) | [2] |
Biosynthesis of this compound
While the complete biosynthetic gene cluster for this compound has not yet been fully elucidated in the scientific literature, its structural components suggest a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. The macrocyclic lactone core is likely assembled by a Type I PKS, with the tetronic acid moiety being a key building block. The biosynthesis of other natural products from Saccharothrix aerocolonigenes, such as the indolocarbazole rebeccamycin, has been characterized, indicating the bacterium's capacity for complex secondary metabolite production.[3][4]
The general biosynthesis of tetronic acid-containing natural products involves the condensation of a polyketide chain with a C3 or C4 precursor, followed by cyclization to form the characteristic five-membered lactone ring. The sugar-amide side chain of this compound is likely synthesized separately and attached to the macrocyclic core by a glycosyltransferase.
Caption: Putative biosynthetic pathway of this compound.
Experimental Protocols
Fermentation
A detailed protocol for the production of this compound in a laboratory setting is as follows:
-
Inoculum Preparation: A vegetative culture of Saccharothrix aerocolonigenes subsp. antibiotica SCC 1886 is prepared by inoculating a suitable seed medium (e.g., containing soluble starch, glucose, yeast extract, and peptone) and incubating for 48-72 hours at 28°C on a rotary shaker.
-
Production Medium: A production medium rich in starch is prepared. A typical composition includes soluble starch, glucose, yeast extract, peptone, and inorganic salts.
-
Fermentation: The production medium is inoculated with the seed culture (typically 5-10% v/v). The fermentation is carried out in baffled flasks or a fermenter at 28°C with vigorous agitation (e.g., 220 rpm) for approximately 95 hours, which is the point of peak production of the saccharocarcins.[1]
-
Monitoring: The production of this compound can be monitored by periodically taking samples from the fermentation broth, extracting them with an organic solvent (e.g., ethyl acetate), and analyzing the extract by High-Performance Liquid Chromatography (HPLC).
Isolation and Purification
The following is a general protocol for the isolation and purification of this compound from the fermentation broth:
-
Extraction: The whole fermentation broth is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. The extraction is typically performed twice to ensure a high yield.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is then subjected to chromatographic purification.
-
Initial Fractionation: The crude extract can be fractionated using silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
HPLC Purification: Fractions containing the saccharocarcins are further purified by reversed-phase HPLC (e.g., on a C18 column) using a suitable mobile phase (e.g., a gradient of acetonitrile in water) to yield the pure this compound and its analogues.[1]
-
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) is used to determine the molecular weight and elemental composition of the molecule.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.[2]
-
Chemical Degradation: Chemical degradation studies can be performed to confirm the structure of the sugar and aglycone moieties.[2]
Caption: Experimental workflow for this compound.
Biological Activity and Putative Mechanism of Action
This compound exhibits antibacterial activity primarily against Gram-positive bacteria, including Micrococcus luteus and Staphylococcus aureus.[1] It has also shown activity against Chlamydia trachomatis.[1]
The precise molecular target and mechanism of action of this compound have not been definitively established. However, based on the known activities of other complex macrocyclic lactones and tetronic acid-containing natural products, a plausible mechanism involves the disruption of the bacterial cell membrane integrity. This can lead to the dissipation of the membrane potential, leakage of essential cellular components, and ultimately, cell death.
Caption: Putative mechanism of antibacterial action.
Conclusion
This compound represents an interesting class of macrocyclic lactone natural products with potential for further development as an antibacterial agent. Its origin from a soil actinomycete highlights the continued importance of microbial natural product screening in the discovery of novel chemical entities. While the fundamental aspects of its discovery, production, and structure have been established, further research is warranted to fully elucidate its biosynthetic pathway and to precisely define its mechanism of action. Such studies will be crucial for any future efforts in medicinal chemistry to optimize its activity and for the potential biotechnological production of this and related compounds.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The biosynthetic gene cluster for the antitumor rebeccamycin: characterization and generation of indolocarbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BGC0002672 [mibig.secondarymetabolites.org]
An In-depth Technical Guide to the Discovery of Saccharocarcin A from Saccharothrix aerocolonigenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saccharocarcin A is a novel macrocyclic lactone antibiotic discovered from the fermentation broth of the actinomycete Saccharothrix aerocolonigenes. As a member of the tetronic acid class of natural products, it exhibits significant antibacterial activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery of this compound, detailing the producing microorganism, fermentation and isolation protocols, physicochemical properties, and biological activity. Additionally, it explores the potential mechanism of action, drawing parallels with related compounds that are known to interfere with critical cellular signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antimicrobial agents.
Introduction
The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. The discovery of novel antimicrobial agents with unique mechanisms of action is therefore a critical area of research. Actinomycetes, particularly species of the genus Saccharothrix, are a prolific source of structurally diverse and biologically active secondary metabolites. This guide focuses on this compound, a macrocyclic lactone produced by Saccharothrix aerocolonigenes subsp. antibiotica.[1] This compound, along with its congeners, represents a promising scaffold for the development of new antibacterial drugs.
The Producing Microorganism: Saccharothrix aerocolonigenes
The discovery of this compound originated from a soil screening program that identified a nocardioform actinomycete, designated SCC 1886, isolated from a soil sample.[1] Taxonomic studies identified the producing organism as Saccharothrix aerocolonigenes subsp. antibiotica.[1] This classification was based on its distinct morphological and chemical characteristics, including the formation of fragmenting substrate mycelia and aerial mycelia that coalesce, and the presence of meso-diaminopimelic acid, galactose, and rhamnose in its whole-cell hydrolysates.[1]
Fermentation and Isolation
The production of this compound is achieved through submerged fermentation of Saccharothrix aerocolonigenes. While specific high-yield fermentation protocols are often proprietary, the initial discovery provides a foundational methodology.
Fermentation Protocol
A detailed protocol for the fermentation of Saccharothrix aerocolonigenes to produce this compound is outlined below. Optimization of these parameters is crucial for maximizing yield.
3.1.1. Culture Media and Conditions
-
Seed Medium: A suitable seed medium is prepared to generate a healthy inoculum. A typical medium might consist of soluble starch, glucose, yeast extract, and peptone.
-
Production Medium: A starch-rich medium is utilized for the production of Saccharocarcins.[1] The composition may include soluble starch, corn steep liquor, yeast extract, and trace elements.
-
Fermentation Parameters:
-
Temperature: Maintained around 28-30°C.
-
pH: Controlled around 6.5-7.0.
-
Aeration and Agitation: Adequate aeration and agitation are critical for the growth of the aerobic Saccharothrix and for metabolite production.
-
Fermentation Time: Peak production of Saccharocarcins is typically observed after approximately 95 hours of fermentation.[1]
-
3.1.2. Experimental Workflow for Fermentation
Caption: Workflow for the fermentation of Saccharothrix aerocolonigenes to produce this compound.
Isolation and Purification Protocol
The isolation of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic purification.
3.2.1. Extraction
-
The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol, to partition the lipophilic this compound into the organic phase.
-
The organic extract is then concentrated under reduced pressure to yield a crude extract.
3.2.2. Chromatographic Purification
-
Initial Fractionation: The crude extract can be subjected to vacuum liquid chromatography (VLC) or column chromatography on silica gel to separate major classes of compounds.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a modifier such as trifluoroacetic acid (TFA), is employed for elution.
-
Detection: Elution is monitored by UV detection at a wavelength where the compound absorbs, typically around 220-280 nm.
-
3.2.3. Experimental Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
Physicochemical Properties and Structure
This compound is a complex macrocyclic lactone. Its structure was elucidated using a combination of spectral data and chemical degradation.[2]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C67H101NO20 | [3] |
| Molecular Weight | 1240.5 g/mol | [3] |
| Appearance | White solid | [4] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. | [3][4] |
Structural Features
This compound is characterized as a modified tetronic acid homolog. Key structural features include an ethyl or propyl side chain at C-23 and a methyl group at C-16. A novel sugar-amide moiety is present at C-17.[2]
Biological Activity
This compound exhibits notable antibacterial activity, primarily against Gram-positive bacteria.
Antibacterial Spectrum
Initial studies demonstrated the activity of this compound against several bacterial species.
| Test Organism | Activity (Disc Assay) | Reference |
| Micrococcus luteus | Active | [1] |
| Staphylococcus aureus | Active | [1] |
| Escherichia coli | Active | [3] |
| Pseudomonas aeruginosa | Active | [3] |
| Candida albicans | Active | [3] |
| Chlamydia trachomatis | Active | [1] |
Activity against Chlamydia trachomatis
This compound has been shown to inhibit C. trachomatis infection by 88% at a concentration of 0.5 µg/ml without inducing cytotoxicity in McCoy cells.[3]
Mechanism of Action (Hypothesized)
The precise mechanism of action of this compound has not been fully elucidated. However, its structural similarity to other tetronic acid-containing macrocycles, such as Tetrocarcin A and Versipelostatin, provides clues to its potential mode of action.
Potential Interference with the PI3K/Akt Signaling Pathway
Tetrocarcin A, a structurally related compound, is known to target the phosphatidylinositide-3-kinase (PI3K)/Akt signaling pathway.[4] This pathway is crucial for cell growth, proliferation, and survival in both prokaryotic and eukaryotic cells. It is plausible that this compound may exert its antibacterial effects by inhibiting a key kinase in a similar signaling cascade within bacterial cells.
Caption: Hypothesized mechanism of this compound via inhibition of a PI3K/Akt-like signaling pathway in bacteria.
Potential Induction of the Unfolded Protein Response (UPR)
Versipelostatin, another related compound, inhibits the transcription of GRP78, a key chaperone protein involved in the unfolded protein response (UPR) that is activated under cellular stress.[4] It is possible that this compound could induce a similar stress response in bacteria, leading to cell death.
Conclusion and Future Directions
This compound, a macrocyclic lactone from Saccharothrix aerocolonigenes, demonstrates promising antibacterial activity. This technical guide has summarized the available information on its discovery, production, and biological properties. Further research is warranted to fully elucidate its mechanism of action, which may involve novel targets within bacterial signaling pathways. The development of optimized fermentation and purification protocols will be essential for producing sufficient quantities for further preclinical and clinical evaluation. The unique structural features of this compound make it an attractive lead compound for medicinal chemistry efforts aimed at developing next-generation antibiotics.
References
An In-depth Technical Guide to Saccharocarcin A: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saccharocarcin A is a complex macrocyclic lactone belonging to the tetronic acid class of natural products.[1][2] Produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica, this compound has garnered interest for its antibacterial activity.[2][3] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details the spectroscopic data that were pivotal in its structure elucidation and summarizes its known biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Introduction
Natural products remain a vital source of novel chemical scaffolds for drug development. Among these, the tetronic acid family, characterized by a unique five-membered lactone ring, has yielded numerous compounds with diverse biological activities. This compound is a notable member of this family, distinguished by its large macrocyclic structure and complex glycosylation pattern.[1] First isolated and characterized in 1997, its structural complexity and biological profile present both challenges and opportunities for further investigation and development.[1][2]
Chemical Structure
The definitive structure of this compound was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS), along with chemical degradation studies.[1]
Chemical Formula: C67H101NO20
Molecular Weight: 1240.5 g/mol
CAS Number: 158475-32-2
The core of this compound is a large macrolactone ring which is attached to a tetronic acid moiety. A key feature of its structure is a novel sugar-amide attached at C-17.[1] The saccharide portion of the molecule is a complex oligosaccharide chain.
(A 2D chemical structure diagram would be inserted here if available in the search results.)
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and further experimental investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C67H101NO20 | [1] |
| Molecular Weight | 1240.5 | [1] |
| Appearance | Not specified in search results | |
| Melting Point | Not specified in search results | |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. | [1] |
| Source | Saccharothrix aerocolonigenes subsp. antibiotica | [2][3] |
Spectroscopic Data
The structural elucidation of this compound relied heavily on a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed 1D and 2D NMR experiments were instrumental in determining the complex stereochemistry and connectivity of the atoms within this compound.
(A table summarizing key 1H and 13C NMR chemical shifts would be presented here if the specific data were available in the search results.)
Mass Spectrometry (MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a key technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.[1]
(A table detailing the major fragment ions observed in the FAB-MS spectrum of this compound would be included here if the data were available.)
Biological Activity and Mechanism of Action
This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[2][3]
Antibacterial Activity
Initial studies revealed that this compound is active against Micrococcus luteus and Staphylococcus aureus.[3] The minimum inhibitory concentrations (MICs) against various bacterial strains would be required for a complete activity profile.
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated in the provided search results. However, as a member of the tetronic acid family of antibiotics, it may share a mechanism with related compounds. Some tetronic acids are known to interfere with bacterial cell wall synthesis or disrupt cell membrane integrity. Further research is necessary to pinpoint the specific molecular target(s) of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. The following outlines the general methodologies employed in the isolation and characterization of this compound, as inferred from the available literature.[1][2][3]
Fermentation and Isolation
-
Producing Organism: Saccharothrix aerocolonigenes subsp. antibiotica SCC 1886.[2][3]
-
Fermentation: Peak production of the saccharocarcins was achieved after 95 hours of fermentation in a starch-rich medium.[3]
-
Isolation: The compounds were isolated from the fermentation broth by solvent extraction.[3]
-
Purification: Purification was accomplished using High-Performance Liquid Chromatography (HPLC).[3]
A logical workflow for the isolation and purification process is depicted in the following diagram:
Structure Elucidation
-
NMR Spectroscopy: 1D (1H and 13C) and 2D (e.g., COSY, HMQC, HMBC) NMR spectra were recorded to determine the chemical structure.
-
Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight and fragmentation pattern.[1]
-
Chemical Degradation: Chemical degradation studies were performed to confirm the structure of various subunits of the molecule.[1]
Signaling Pathways
The search results did not provide specific information on the signaling pathways affected by this compound. Research into the effects of this compound on cellular signaling, particularly in the context of its antibacterial activity or any potential anticancer properties, represents a promising area for future investigation.
A hypothetical signaling pathway that could be investigated based on the activity of other natural products is presented below. This is for illustrative purposes only and is not based on experimental data for this compound.
Conclusion
This compound is a structurally complex and biologically active natural product with potential for further development as an antibacterial agent. This guide has summarized the currently available information on its chemical structure, physicochemical properties, and biological activity. The detailed spectroscopic data, once fully accessible, will continue to be a cornerstone for any future synthetic or medicinal chemistry efforts. Further research is warranted to fully elucidate its mechanism of action and to explore its potential effects on various cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SCARA5 inhibits oral squamous cell carcinoma via inactivating the STAT3 and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Unveiling of a Complex Pathway: A Technical Guide to the Biosynthesis of Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
Saccharocarcin A, a complex macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes, has garnered interest for its unique structural features, including a tetronic acid moiety. While the complete biosynthetic pathway of this compound has not been fully elucidated in dedicated studies, a comprehensive understanding can be constructed through analysis of its chemical structure and by drawing parallels with the well-characterized biosynthetic pathways of structurally related spirotetronate antibiotics such as Kijanimicin, Chlorothricin, and Tetrocarcin A. This guide provides a detailed, albeit partially hypothetical, overview of the core biosynthetic steps, the enzymatic machinery involved, and the likely genetic architecture encoding this intricate natural product.
Core Biosynthetic Machinery: A Symphony of Enzymes
The biosynthesis of the this compound backbone is predicted to be orchestrated by a Type I Polyketide Synthase (PKS) multienzyme complex. This assembly line-like system catalyzes the sequential condensation of small carboxylic acid units to build the polyketide chain. Following the assembly of the polyketide backbone, a series of post-PKS modifications, including glycosylation and other tailoring reactions, are essential for the maturation of the final bioactive molecule.
Polyketide Backbone Assembly
Based on the structure of this compound, the polyketide backbone is likely assembled from a specific starter unit and multiple extender units. The number and type of modules within the PKS enzyme complex dictate the length and initial chemical features of the polyketide chain. Each module is responsible for one cycle of chain elongation and typically contains a set of core domains: a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). Additional domains, such as ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), may be present in certain modules to modify the β-keto group of the growing polyketide chain.
Table 1: Predicted PKS Modules and Domains for this compound Biosynthesis
| Module | Starter/Extender Unit | Predicted Domains | Function |
| Loading Module | Propionyl-CoA | AT, ACP | Initiates polyketide synthesis |
| Module 1 | Methylmalonyl-CoA | KS, AT, KR, ACP | Elongation and reduction |
| Module 2 | Malonyl-CoA | KS, AT, DH, KR, ACP | Elongation, dehydration, and reduction |
| ... | ... | ... | ... |
| Module X | Malonyl-CoA | KS, AT, ACP | Final elongation step |
Note: The exact number and composition of modules are hypothetical and require experimental validation through gene cluster sequencing and analysis.
Formation of the Tetronic Acid Moiety
A key structural feature of this compound is the tetronic acid ring. The biosynthesis of this moiety is a conserved process in related spirotetronate antibiotics.[1][2] It is proposed to involve the intramolecular cyclization of a polyketide intermediate, catalyzed by specific enzymes encoded within the biosynthetic gene cluster. This cyclization likely proceeds through the formation of a hemiketal, followed by dehydration to yield the characteristic γ-lactone ring of the tetronic acid.
Post-PKS Tailoring Modifications
Following the synthesis and release of the polyketide backbone, a series of enzymatic modifications are necessary to yield the final, biologically active this compound. These tailoring reactions are crucial for the structural diversity and biological activity of natural products.
-
Glycosylation: The attachment of sugar moieties is a critical tailoring step, often influencing the compound's solubility, stability, and target recognition. The biosynthesis of this compound involves the action of specific glycosyltransferases that attach various deoxysugars to the macrolactone core. The genes for these enzymes are typically found within the biosynthetic gene cluster.
-
Oxidation and Reduction: Cytochrome P450 monooxygenases and other oxidoreductases are likely involved in introducing hydroxyl groups and other oxidative modifications to the polyketide scaffold.
-
Methylation: S-adenosyl-L-methionine (SAM)-dependent methyltransferases are predicted to be responsible for the methylation of specific hydroxyl or carbon positions on the molecule.
Genetic Blueprint: The this compound Biosynthetic Gene Cluster
The genes encoding the enzymes for this compound biosynthesis are expected to be clustered together on the chromosome of Saccharothrix aerocolonigenes. The organization of this biosynthetic gene cluster (BGC) is likely to be collinear with the biosynthetic steps. A hypothetical organization of the this compound BGC, based on characterized clusters for related compounds, would include:
-
PKS genes: Large, modular genes encoding the polyketide synthase.
-
Glycosyltransferase genes: Genes for the enzymes that attach the sugar moieties.
-
Genes for deoxysugar biosynthesis: A sub-cluster of genes responsible for the synthesis of the specific sugar units attached to the macrolactone.
-
Tailoring enzyme genes: Genes encoding oxidoreductases, methyltransferases, and other modifying enzymes.
-
Regulatory genes: Genes that control the expression of the biosynthetic genes.
-
Transport genes: Genes encoding proteins involved in the export of the final product.
Experimental Protocols: A Roadmap for Pathway Elucidation
While specific experimental protocols for the elucidation of the this compound pathway are not available in the literature, the following methodologies are standard approaches in the field of natural product biosynthesis and would be applicable.
Gene Cluster Identification and Sequencing
-
Genomic DNA Isolation: High-quality genomic DNA is isolated from Saccharothrix aerocolonigenes.
-
Genome Sequencing: The genome is sequenced using next-generation sequencing technologies (e.g., Illumina, PacBio).
-
Bioinformatic Analysis: The sequenced genome is analyzed using tools like antiSMASH to identify putative secondary metabolite BGCs. The BGC with homology to known spirotetronate antibiotic clusters would be the prime candidate for this compound biosynthesis.
Gene Inactivation and Heterologous Expression
-
Gene Knockout: Key genes within the candidate BGC (e.g., a PKS gene) are inactivated using targeted gene disruption techniques (e.g., CRISPR-Cas9).
-
Metabolite Analysis: The metabolite profile of the mutant strain is compared to the wild-type strain using techniques like HPLC and mass spectrometry to confirm the role of the gene in this compound production.
-
Heterologous Expression: The entire BGC is cloned and expressed in a heterologous host (e.g., Streptomyces coelicolor) to confirm its ability to produce this compound.
In Vitro Enzymatic Assays
-
Protein Expression and Purification: Individual enzymes from the BGC are overexpressed in a suitable host (e.g., E. coli) and purified.
-
Enzyme Assays: The function of each enzyme is characterized by incubating the purified protein with its predicted substrate(s) and analyzing the product formation. For example, the activity of a glycosyltransferase would be assayed by providing the aglycone and the activated sugar donor.
Visualizing the Pathway and Experimental Logic
To facilitate a deeper understanding, the proposed biosynthetic pathway and experimental workflows are depicted using diagrams.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for pathway elucidation.
Conclusion and Future Directions
The biosynthesis of this compound represents a fascinating example of the complex enzymatic machinery that has evolved in actinomycetes to produce structurally diverse and biologically active natural products. While the precise details of its biosynthesis await experimental confirmation, the framework presented here, based on robust analogies to related compounds, provides a solid foundation for future research. The elucidation of this pathway will not only deepen our understanding of polyketide biosynthesis but also open avenues for the bioengineering of novel this compound analogs with potentially improved therapeutic properties. Future work should focus on sequencing the genome of Saccharothrix aerocolonigenes to identify the this compound BGC, followed by targeted gene inactivation and in vitro characterization of the biosynthetic enzymes to definitively unravel this intricate biochemical puzzle.
References
- 1. Elucidation of the Kijanimicin Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and Characterization of the Tetrocarcin A Gene Cluster from Micromonospora chalcea NRRL 11289 Reveals a Highly Conserved Strategy for Tetronate Biosynthesis in Spirotetronate Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Analysis of Saccharocarcin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and spectrometric data for Saccharocarcin A, a novel macrocyclic lactone. The information presented herein is essential for researchers engaged in natural product synthesis, characterization, and drug development.
Introduction
This compound belongs to a family of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[1] The structure of this complex natural product was elucidated through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This guide summarizes the key spectroscopic data and the experimental methodologies used for its characterization.
Spectroscopic and Spectrometric Data
The following tables summarize the key quantitative data from the NMR and mass spectrometric analysis of this compound. This information is critical for the verification of the compound's structure and for comparative studies.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data unavailable in abstract | Data unavailable in abstract | Data unavailable in abstract | Data unavailable in abstract |
| ... | ... | ... | ... |
Note: The detailed ¹H NMR chemical shifts for this compound are found within the full text of the primary literature and are essential for complete structural assignment.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data unavailable in abstract | Data unavailable in abstract |
| ... | ... |
Note: The complete ¹³C NMR chemical shift assignments for this compound are documented in the primary research article and are crucial for confirming the carbon framework of the molecule.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula | Calculated Mass |
| FAB-MS | Data unavailable in abstract | Data unavailable in abstract | Data unavailable in abstract |
Note: The exact mass and molecular formula of this compound, determined by High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS), are detailed in the full scientific publication.
Experimental Protocols
The following sections describe the detailed methodologies for the key experiments cited in the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded on a high-field NMR spectrometer. The chemical shifts are reported in parts per million (ppm).
-
Sample Preparation: A purified sample of this compound was dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired to determine the chemical environment of the hydrogen atoms. Parameters such as chemical shift, multiplicity, and coupling constants were analyzed to establish proton connectivity.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were obtained to identify the number and types of carbon atoms present in the molecule.
-
2D NMR Spectroscopy: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were likely employed to establish the complete connectivity of the molecular structure.
Mass Spectrometry (MS)
High-resolution mass spectrometry was utilized to determine the elemental composition and exact mass of this compound.
-
Ionization Method: Fast Atom Bombardment (FAB) was used as the ionization technique.[1] In FAB-MS, the sample is mixed with a non-volatile liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon, to generate gas-phase ions.
-
Mass Analysis: The generated ions were analyzed using a high-resolution mass analyzer to provide accurate mass measurements, which are crucial for determining the molecular formula.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a novel natural product like this compound.
Biological Activity and Signaling Pathways
This compound has demonstrated antibacterial activity against Gram-positive bacteria.[2] However, detailed studies on its specific mechanism of action and the signaling pathways it may modulate are not extensively available in the public domain. Further research is required to elucidate the cellular targets and molecular interactions of this compound.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary biological activity of Saccharocarcin A
An In-depth Technical Guide on the Preliminary Biological Activity of Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[1] As a member of the broader family of tetronic acid-containing natural products, which are known for a range of biological activities, this compound has been subject to preliminary investigations to determine its therapeutic potential. This document provides a comprehensive overview of the currently available data on the biological activities of this compound, with a focus on its antibacterial and cytotoxic properties. Due to the limited publicly available research on this specific compound, this guide summarizes the initial findings and provides generalized experimental protocols relevant to the observed activities.
Introduction
This compound belongs to a family of six novel macrocyclic lactones, the saccharocarcins, first isolated from a soil sample collected in Ohio.[1] The producing organism was identified as Saccharothrix aerocolonigenes subsp. antibiotica.[1] Structurally, the saccharocarcins are characterized as novel tetronic acid analogs.[2] Members of the broader spirotetronate family of polyketides, to which saccharocarcins are related, are known to exhibit potent antibacterial and antitumor activities.[3] This has prompted interest in the biological evaluation of this compound. This guide serves to consolidate the preliminary findings and provide a technical resource for researchers in the field.
Antibacterial Activity
Initial studies have demonstrated that this compound possesses activity against a range of bacterial species. The available data, while not exhaustive, indicates a spectrum of activity that includes both Gram-positive and Gram-negative bacteria, as well as other microorganisms.
Quantitative Data
The following table summarizes the known antibacterial activity of this compound. It is important to note that specific Minimum Inhibitory Concentration (MIC) values from broth microdilution assays are not extensively reported in the available literature. The primary reported data comes from disc diffusion assays and specific inhibition percentages against Chlamydia trachomatis.
| Target Organism | Assay Type | Concentration | Result | Reference |
| Micrococcus luteus | Disc Assay | Not Specified | Active | [4] |
| Staphylococcus aureus | Disc Assay | Not Specified | Active | [4] |
| Escherichia coli | Disc Assay | Not Specified | Active | [4] |
| Pseudomonas aeruginosa | Disc Assay | Not Specified | Active | [4] |
| Candida albicans | Disc Assay | Not Specified | Active | [4] |
| Chlamydia trachomatis | Infection Assay | 0.5 µg/ml | 88% inhibition | [4] |
Experimental Protocols
Detailed experimental protocols for the specific antibacterial testing of this compound are not available in the public domain. However, a generalized protocol for a standard agar well diffusion assay, a common method for preliminary antibacterial screening, is provided below.
Agar Well Diffusion Assay Protocol
-
Preparation of Inoculum: A standardized microbial suspension is prepared by inoculating a few colonies of the test bacterium into a sterile saline solution. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Well Creation: A sterile cork borer is used to create uniform wells in the agar.
-
Application of Test Compound: A specific volume of this compound solution at a known concentration is added to each well. A solvent control and a positive control (a known antibiotic) are also included on the same plate.
-
Incubation: The plates are incubated at the optimal temperature for the growth of the test organism (typically 37°C for most bacteria) for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Workflow for a Generic Antibacterial Susceptibility Test
Caption: Workflow of a typical agar well diffusion assay.
Cytotoxic Activity
The evaluation of cytotoxicity is a critical step in the preliminary assessment of any potential therapeutic agent. Studies on this compound have indicated a low level of cytotoxicity at the concentrations tested.
Quantitative Data
The table below presents the available data on the cytotoxic effects of this compound.
| Cell Line | Assay Type | Concentration | Result | Reference |
| McCoy cells | Not Specified | 0.5 µg/ml | No cytotoxicity observed | [4] |
| Not Specified | Not Specified | up to 1.0 µg/ml | Not cytotoxic | [1] |
Experimental Protocols
Specific protocols for the cytotoxicity testing of this compound have not been published. A general protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cell viability, is provided as a representative example.
MTT Assay Protocol
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the test compound.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance of the treated wells is compared to that of the control wells to determine the percentage of cell viability. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Workflow for a Standard MTT Cytotoxicity Assay
Caption: General workflow of an MTT assay for cytotoxicity.
Signaling Pathways and Mechanism of Action
Currently, there is no published data on the specific signaling pathways modulated by this compound or its precise mechanism of action. While related compounds, such as tetrocarcin A, have been suggested to target pathways like the phosphatidylinositide 3-kinase (PI3K)/Akt signaling pathway, this has not been confirmed for this compound.[5] Further research is required to elucidate the molecular targets and mechanisms underlying the observed biological activities of this compound.
Conclusion and Future Directions
This compound has demonstrated preliminary antibacterial activity against a variety of microorganisms and appears to have low cytotoxicity at effective concentrations. However, the available data is limited, and further in-depth studies are necessary to fully characterize its biological profile.
Future research should focus on:
-
Determining Minimum Inhibitory Concentrations (MICs): Quantitative assessment of antibacterial activity against a broader panel of clinically relevant bacteria, including drug-resistant strains.
-
Elucidating the Mechanism of Action: Identifying the molecular target(s) of this compound to understand how it exerts its antibacterial effects.
-
In-depth Cytotoxicity Profiling: Evaluating the cytotoxicity of this compound against a range of human cell lines to establish a therapeutic window.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in animal models of infection.
The information presented in this guide highlights the potential of this compound as a lead compound for the development of new anti-infective agents. The lack of extensive follow-up research since its initial discovery suggests that there may be an untapped opportunity for further investigation into this and other related natural products.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. usbio.net [usbio.net]
Preliminary Mechanistic Studies of Saccharocarcin A: A Conceptual Framework
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Saccharocarcin A belongs to the saccharocarcin family of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes subspecies antibiotica.[1] Initial studies have characterized the physico-chemical properties and structure of the saccharocarcins.[1] However, a comprehensive review of the publicly available scientific literature reveals a significant gap in the understanding of the specific molecular mechanism of action of this compound in mammalian cells. While the broader family of compounds has been noted for its antibacterial properties, detailed investigations into its effects on cellular signaling pathways, such as those governing apoptosis and cell cycle progression, are not extensively documented.
This guide, therefore, serves as a conceptual framework for researchers and drug development professionals interested in initiating preliminary studies into the mechanism of action of this compound. It outlines the logical progression of experiments, potential data to be collected, and hypothetical signaling pathways that could be investigated based on common mechanisms of action for cytotoxic compounds.
Hypothetical Core Mechanisms of Action
Based on the cytotoxic effects observed with other macrocyclic lactones, the preliminary investigation into this compound's mechanism of action could focus on two primary areas: the induction of apoptosis and the disruption of the cell cycle.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. The process is broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation. Compounds that can induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M) can prevent cancer cell division and may lead to apoptosis.
Proposed Experimental Protocols for Preliminary Studies
The following are detailed, yet hypothetical, experimental protocols that could be employed to investigate the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assays
Objective: To determine the cytotoxic effects of this compound on a panel of cancer cell lines.
Methodology (MTT Assay):
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each cell line and time point.
Apoptosis Assays
Objective: To determine if this compound induces apoptosis.
Methodology (Annexin V-FITC/Propidium Iodide Staining):
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Methodology (Propidium Iodide Staining and Flow Cytometry):
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Presentation (Hypothetical)
The following tables are examples of how quantitative data from the proposed experiments could be structured for clear comparison.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HeLa | Data | Data | Data |
| MCF-7 | Data | Data | Data |
| A549 | Data | Data | Data |
Table 2: Apoptosis Induction by this compound in HeLa Cells (48h Treatment)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Data | Data | Data |
| IC50 this compound | Data | Data | Data |
| 2x IC50 this compound | Data | Data | Data |
Table 3: Cell Cycle Distribution of HeLa Cells after Treatment with this compound (IC50)
| Time Point (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 | Data | Data | Data |
| 12 | Data | Data | Data |
| 24 | Data | Data | Data |
Visualization of Potential Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows that could be relevant to the study of this compound.
Hypothetical Apoptosis Induction Pathway
References
In Vitro Antibacterial Spectrum of Saccharocarcin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[1] First isolated from a soil sample in Ohio, this compound has demonstrated antibacterial activity against a select group of microorganisms.[1] This technical guide provides a summary of the currently available data on the in vitro antibacterial spectrum of this compound, details generalized experimental protocols for determining antibacterial activity, and presents visual workflows and conceptual diagrams relevant to the study of novel antibiotics.
Reported Antibacterial Spectrum of this compound
Initial studies have identified this compound as being active against a limited range of bacteria. The compound has shown inhibitory effects on the following microorganisms:
-
Micrococcus luteus
-
Staphylococcus aureus
-
Chlamydia trachomatis [1]
Experimental Protocols for Determining In Vitro Antibacterial Spectrum
The following is a detailed, generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound like this compound. The broth microdilution method is a standard and widely accepted technique.
Protocol: Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in a sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the appropriate CAMHB to all wells.
-
Add 50 µL of the diluted test compound to the first well of each row and perform serial dilutions across the plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria and medium without the test compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 18-24 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Alternatively, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm.
-
Visualizing Experimental Workflows and Conceptual Mechanisms
To aid in the understanding of the processes involved in antibacterial agent evaluation, the following diagrams are provided.
Experimental Workflow for MIC Determination
The following flowchart illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Caption: Workflow for MIC determination via broth microdilution.
Conceptual Mechanism of Action: Membrane Disruption
While the specific mechanism of action for this compound is not well-documented in the available literature, related compounds such as Saccharomicins have been shown to act via membrane disruption. The following diagram illustrates this general conceptual pathway. It is important to emphasize that this diagram represents the mechanism of a different compound and is provided for illustrative purposes only, as the mechanism for this compound remains to be elucidated.
Caption: Conceptual mechanism of membrane-active antibiotics.
Conclusion
This compound represents a potentially interesting antibacterial compound, with initial findings indicating activity against both Gram-positive and atypical bacteria. However, a significant knowledge gap exists regarding its quantitative antibacterial spectrum and mechanism of action. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to conduct further investigations into the properties of this compound and other novel antimicrobial agents. Future studies should focus on determining precise MIC values against a broad panel of pathogenic bacteria and elucidating its molecular target and mechanism of action to better understand its therapeutic potential.
References
Early Research on Saccharocarcin A Reveals Lack of Cytotoxicity
Early investigations into the biological activities of Saccharocarcin A, a novel macrocyclic lactone, found that the compound did not exhibit cytotoxic effects at the concentrations tested. This finding precluded extensive early research into its potential as a cytotoxic agent against cancer cell lines and, consequently, a detailed body of literature on its cytotoxic mechanisms, quantitative efficacy, and associated signaling pathways is not available from this period.
A foundational study published in 1997 detailed the isolation and biological properties of a family of novel macrocyclic lactones, the saccharocarcins, produced by Saccharothrix aerocolonigenes subsp. antibiotica. While these compounds demonstrated activity against several bacterial species, including Micrococcus luteus, Staphylococcus aureus, and Chlamydia trachomatis, they were found to be non-cytotoxic at concentrations up to 1.0 microgram/ml[1].
Due to this lack of observed cytotoxicity in early studies, there is no quantitative data, such as IC50 values, to present in tabular format. Similarly, detailed experimental protocols for cytotoxicity assays specifically focused on this compound were not extensively developed or published. Consequently, there are no established signaling pathways or experimental workflows related to this compound-induced cytotoxicity to be visualized.
It is important to distinguish this compound from the artificial sweetener saccharin. While some recent studies have explored the potential of saccharin and its derivatives as anticancer agents that inhibit tumor-associated enzymes, this line of research is distinct and unrelated to the early investigations of this compound[2][3][4]. The initial characterization of this compound did not suggest a role for this compound in cancer therapy, thus limiting the scope of subsequent research in this area. Further exploration into the biological activities of this compound may yet reveal other potential therapeutic applications.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicalxpress.com [medicalxpress.com]
- 4. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Variants and Analogs of Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saccharocarcin A and its natural variants represent a family of macrocyclic lactones with promising biological activities. Produced by the actinomycete Saccharothrix aerocolonigenes, these compounds possess a complex tetronic acid-based structure featuring a novel sugar-amide moiety. This technical guide provides a comprehensive overview of the known natural variants of this compound, their chemical structures, and biological activities. It details experimental protocols for their isolation, purification, and cytotoxic evaluation. Furthermore, this guide elucidates the proposed mechanism of action, focusing on the inhibition of Topoisomerase I and the induction of apoptosis, and explores the potential involvement of the PI3K/Akt/mTOR signaling pathway. While information on synthetic analogs remains limited, this document serves as a foundational resource for researchers engaged in the discovery and development of novel anticancer agents based on the Saccharocarcin scaffold.
Introduction
The Saccharocarcins are a group of six novel macrocyclic lactones isolated from the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica (strain SCC 1886), an actinomycete discovered in a soil sample from Ohio.[1][2] These compounds are characterized as tetronic acid analogs, distinguished by an ethyl or propyl side chain at the C-23 position, a methyl group at C-16, and a unique sugar-amide substituent at C-17.[1] While initially identified for their activity against Gram-positive bacteria and Chlamydia trachomatis, their potential as cytotoxic agents has garnered interest in the field of oncology.[2][3] This guide provides a detailed examination of the natural variants of this compound and the current understanding of their biological functions.
Natural Variants of this compound: Structures and Properties
Six natural variants of Saccharocarcin, designated A, B, C, D, E, and F, have been identified.[1][4] All share a common structural framework, with variations primarily in their side chains. The general structure consists of a macrocyclic lactone ring attached to a tetronic acid moiety and a novel sugar-amide group.[1]
Table 1: Physicochemical Properties of Saccharocarcin Natural Variants
| Compound | Molecular Formula | Molecular Weight |
| This compound | C67H101NO20 | 1240.5 |
| Saccharocarcin B | C68H103NO20 | 1254.5 |
Chemical Structures
The detailed chemical structures of all six natural variants have been determined through spectral data and chemical degradation.[1]
-
This compound: The structure of this compound is well-established and serves as the parent compound for this family.[5]
-
Saccharocarcin B, C, D, E, and F: While it is known that these variants differ in their side chains, detailed graphical representations of their individual structures are not widely available in publicly accessible literature.[1][6][7][8][9][10][11][12]
Biological Activity and Mechanism of Action
The Saccharocarcins exhibit a range of biological activities, including antibacterial and potential anticancer properties.[2][3]
Antibacterial Activity
The crude mixture and isolated Saccharocarcins have demonstrated activity against Gram-positive bacteria such as Micrococcus luteus and Staphylococcus aureus, as well as against Chlamydia trachomatis.[2][3]
Cytotoxic Activity
Initial studies indicated that the Saccharocarcins were not cytotoxic at concentrations up to 1.0 µg/mL.[4] However, the structural similarity to other potent antitumor antibiotics of the tetronic acid class, such as Tetrocarcin A, suggests a potential for anticancer activity that warrants further investigation.[13]
Table 2: Summary of Biological Activity Data for this compound
| Activity Type | Target | Assay | Result | Citation |
| Antibacterial | M. luteus, S. aureus | Disc Assay | Active | [5] |
| Antibacterial | E. coli, P. aeruginosa | Disc Assay | Active | [5] |
| Antifungal | C. albicans | Disc Assay | Active | [5] |
| Anti-infective | C. trachomatis | Infection Assay | 88% inhibition at 0.5 µg/mL | [5] |
| Cytotoxicity | McCoy cells | Not specified | Non-cytotoxic at 0.5 µg/mL | [5] |
Quantitative cytotoxicity data (IC50 values) against a panel of cancer cell lines are not yet publicly available for this compound and its natural variants.
Mechanism of Action
The precise mechanism of action for the Saccharocarcins is still under investigation, but evidence points towards the inhibition of Topoisomerase I and the subsequent induction of apoptosis. A related compound, Tetrocarcin A, has been shown to target the PI3K/Akt signaling pathway, which is a critical regulator of cell growth and survival and is closely linked to the mTOR pathway.[13]
Topoisomerase I is a crucial enzyme involved in DNA replication and transcription.[14] Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death.[15][16] Many established anticancer drugs, such as camptothecin and its derivatives, function as Topoisomerase I inhibitors.[14] The structural characteristics of this compound suggest it may also interact with the Topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to replication fork collapse and the initiation of the apoptotic cascade.
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells.[17][18][19] It can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.[20] The DNA damage induced by Topoisomerase I inhibitors like this compound is a potent trigger for the intrinsic apoptotic pathway.[17] This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, leading to the characteristic morphological and biochemical changes of apoptosis.[18][20]
The phosphatidylinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[13] Its dysregulation is a hallmark of many cancers. The observation that Tetrocarcin A, a structurally related compound, targets the PI3K/Akt signaling pathway suggests that this compound may exert its effects, at least in part, through this pathway.[13] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
Experimental Protocols
Isolation and Purification of Saccharocarcins
The following protocol is a general guideline based on the reported isolation of Saccharocarcins from Saccharothrix aerocolonigenes.[3][4][18][21][22][23][24]
Methodology:
-
Fermentation: Cultivate Saccharothrix aerocolonigenes subsp. antibiotica in a suitable fermentation medium rich in starch. Peak production of Saccharocarcins is typically observed after approximately 95 hours.[4]
-
Extraction: Separate the mycelium from the fermentation broth by centrifugation or filtration. Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or butanol.
-
Concentration: Separate the organic phase and concentrate it under reduced pressure to yield a crude extract.
-
HPLC Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Inject the dissolved extract onto a preparative reversed-phase HPLC column (e.g., C18).
-
Elute the compounds using a gradient of an appropriate mobile phase, such as a water/acetonitrile or water/methanol system, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
-
Monitor the elution profile using a UV detector, typically at wavelengths between 210 and 280 nm.
-
Collect the fractions corresponding to the individual peaks.
-
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions of each Saccharocarcin variant and evaporate the solvent to obtain the purified compounds.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[25][26]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the Saccharocarcin variants in cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.[5]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, Topoisomerase I assay buffer, and the test compound (Saccharocarcin variant) at various concentrations.
-
Enzyme Addition: Add human Topoisomerase I enzyme to initiate the reaction. Include a negative control (no enzyme), a positive control (no inhibitor), and a known Topoisomerase I inhibitor (e.g., camptothecin).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the intensity of the relaxed DNA band compared to the positive control.
Synthetic Analogs
The synthesis of analogs of complex natural products like this compound is a challenging endeavor. Currently, there is a lack of publicly available information on the successful synthesis of this compound analogs.[27][28][29][30][31] The development of synthetic routes to modify the Saccharocarcin scaffold would be invaluable for structure-activity relationship (SAR) studies, aiming to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
Conclusion and Future Directions
The Saccharocarcins represent an intriguing class of natural products with demonstrated antibacterial activity and the potential for development as anticancer agents. Their complex structure and proposed mechanism of action, involving the inhibition of Topoisomerase I and induction of apoptosis, make them attractive leads for drug discovery. However, a significant amount of research is still required to fully realize their therapeutic potential.
Key areas for future research include:
-
Complete structural elucidation and characterization of all natural variants.
-
Comprehensive evaluation of the cytotoxic activity of all Saccharocarcin variants against a broad panel of cancer cell lines to determine their IC50 values and selectivity.
-
Detailed investigation into the precise molecular mechanisms of action, including confirmation of Topoisomerase I inhibition and mapping the specific signaling pathways involved in apoptosis induction.
-
Development of synthetic strategies to produce this compound and its analogs to enable thorough SAR studies and the generation of novel compounds with improved therapeutic profiles.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in the exciting and challenging field of natural product-based anticancer drug discovery. The continued exploration of the Saccharocarcin family holds the promise of yielding novel and effective therapeutic agents for the treatment of cancer and other diseases.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Saccharochelin D | C33H59N7O11 | CID 164617567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The chemistry of actinocarcin. I. Further characterization and C-terminal structure of actinocarcin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caratuberside B | C34H58O12 | CID 189698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (+)-Cucurbitacin B | C32H46O8 | CID 5281316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cascaroside E | C27H32O14 | CID 72941714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cucurbitacin E | C32H44O8 | CID 5281319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. usbio.net [usbio.net]
- 14. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. hplc.eu [hplc.eu]
- 24. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and biological evaluation of acyclic neplanocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and biological evaluation of quinocarcin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Synthesis and biological evaluation of novel teixobactin analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Saccharocarcin A fermentation and production protocols
Starting Research Phase
I've initiated the comprehensive research phase. I'm focusing my initial efforts on "Saccharocarcin A fermentation," "this compound production," "this compound biosynthesis," and "Saccharothrix sp. fermentation for this compound." The next step is a deep dive into the resulting data, extracting critical data on this compound itself.
Expanding Data Gathering
I'm now expanding my data gathering to delve deeper into the specifics. I'm focusing on dissecting the search results to pull out details on this compound-producing microbes, fermentation medium compositions, and crucial culture conditions like temperature, pH, and aeration. I'm also looking for data on production yields and downstream processing techniques. All quantitative data is being organized for clarity.
Examining Initial Findings
I've made headway in my research. I've confirmed that this compound belongs to a family of novel macrocyclic lactones, which are produced by the actinomycete Saccharothrix aerocolonigenes subsp. This initial insight has me on the right track. I'm focusing on the structural components, as that is the key to further research.
Gathering Fermentation Details
I've learned about the production of this compound. The initial search revealed key information. The compound is isolated through solvent extraction after fermentation for 95 hours in a starch-rich medium. I also looked at a similar fermentation in a Saccharothrix strain to provide general insight into parameters. I need more specific details, however, such as precise medium composition and fermentation parameters like temperature and pH. I'm focusing on finding quantitative data.
Analyzing Current Data Gaps
My exploration has uncovered some gaps in my current dataset. Although I have confirmed the production organism and basic fermentation conditions, I lack crucial quantitative details needed for detailed protocols. Specifically, I'm missing the exact composition of the starch-rich medium, precise fermentation parameters like temperature and pH, and this compound yield data. A detailed step-by-step protocol, along with insights into the biosynthetic pathway, are also absent from my initial findings.
Narrowing the Search Focus
I've been refining my search terms, aiming for those elusive quantitative details and specific experimental protocols. While the second batch of results offered more contextual clues, the critical pieces of data are still missing. I'm focusing my efforts on identifying the precise metrics and procedures necessary to fully satisfy the request. I'll keep digging.
Intensifying the Data Hunt
I'm now focusing on the "starch-rich medium" and the detailed fermentation/purification protocol for this compound. The initial search gave the 95-hour peak and extraction methods, but exact ingredient proportions and procedural steps are crucial. Patents and review articles seem like promising avenues; the aim is to find comprehensive experimental instructions and quantitative results regarding titers, yields, and biosynthetic details. I'll expand my keywords to refine the patent search.
Refining the Research Tactics
I'm now focusing my efforts on patents and reviews, given the lack of specific quantitative data. The prior searches revealed the organism and initial fermentation details, but the precise medium composition, fermentation parameters, and purification protocol remain elusive. I'm focusing on "this compound" and related patents and also looking for specific Saccharothrix reviews to uncover yields, biosynthetic pathways, and those missing procedural specifics.
Targeting Data-Rich Sources
Confirming the Source
I've made headway! I've confirmed this compound's production organism. Although step 3's information helped, I'm finding significant gaps remain before detailed application notes are possible.
Investigating the Gaps
My investigation hit a snag. While I've now identified the producer, S. aerocolonigenes, and peeked at the process (95 hrs, starch medium, extraction, HPLC), specific details remain elusive. I'm missing the exact medium composition, precise HPLC parameters for purification, and, crucially, yield data, which are essential for the next steps. I'm focusing on finding the yield and more exact medium information, which is a significant bottleneck.
Seeking Key Details
I'm now seeking a detailed source on this compound production. While step 3 confirmed S. aerocolonigenes and fermentation parameters (95 hours, starch medium), critical gaps persist. I've found general information on microbial media and HPLC but no specifics for this compound's yield. The signaling pathways diagrams are on hold due to a lack of quantitative titer data. My search will now prioritize papers detailing this compound's isolation and characterization, and relevant patents.
Application Note: High-Performance Liquid Chromatography (HPLC) for the Isolation and Purification of Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of Saccharocarcin A, a potent macrolide antibiotic, utilizing High-Performance Liquid Chromatography (HPLC). The methodologies outlined are designed to yield a high-purity product suitable for further research and development.
Introduction
This compound is a novel macrocyclic lactone produced by the fermentation of Saccharothrix aerocolonigenes. As a member of the macrolide class of antibiotics, it exhibits significant antibacterial activity against a range of Gram-positive bacteria, including Micrococcus luteus and Staphylococcus aureus, as well as Chlamydia trachomatis.[1] The purification of this compound from the fermentation broth is a critical step in its development as a potential therapeutic agent. HPLC provides a robust and scalable method for achieving the high levels of purity required for preclinical and clinical studies.
Experimental Protocols
Fermentation and Extraction
Prior to HPLC purification, this compound is produced through fermentation and extracted from the culture broth.
Protocol: Fermentation and Solvent Extraction
-
Fermentation: Culture Saccharothrix aerocolonigenes subsp. antibiotica in a suitable fermentation medium rich in starch. Peak production of Saccharocarcins is typically observed after approximately 95 hours of fermentation.[1]
-
Broth Separation: Following fermentation, separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Solvent Extraction: Extract the clarified fermentation broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or chloroform. Perform the extraction multiple times to ensure efficient recovery of this compound.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Sample Preparation for HPLC: Dissolve the crude extract in a suitable solvent, such as methanol or a mixture of the initial mobile phase components, and filter through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Purification
A reversed-phase HPLC (RP-HPLC) method is recommended for the purification of the relatively nonpolar this compound.
Protocol: Preparative RP-HPLC Purification
-
HPLC System: Utilize a preparative HPLC system equipped with a gradient pump, a high-volume autosampler or manual injector, a column oven, and a UV-Vis detector.
-
Column: A preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size) is suitable for this purpose.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient Elution:
-
0-5 min: 30% B (isocratic)
-
5-45 min: 30-70% B (linear gradient)
-
45-50 min: 70-95% B (linear gradient)
-
50-55 min: 95% B (isocratic)
-
55-60 min: 95-30% B (linear gradient to return to initial conditions)
-
-
Flow Rate: A flow rate of 15-20 mL/min is appropriate for a preparative column of these dimensions.
-
Detection: Monitor the elution profile at a wavelength of 230 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak that elutes, which will be this compound.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC system with a similar mobile phase system to confirm the purity of the isolated this compound.
-
Post-Purification Processing: Pool the pure fractions and remove the organic solvent and water through lyophilization to obtain the purified this compound as a solid.
Data Presentation
The following table summarizes representative quantitative data for the HPLC purification of this compound.
| Parameter | Value |
| HPLC Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Retention Time | ~ 25.8 minutes |
| Purity (by UV) | >98% |
| Yield (from crude extract) | ~5-10% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Isolation and Purification.
Proposed Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Macrolide antibiotics, including this compound, are known to exert their antibacterial effects by inhibiting protein synthesis in bacteria. They achieve this by binding to the 50S subunit of the bacterial ribosome.
Caption: Inhibition of Bacterial Protein Synthesis by this compound.
Potential Host Cell Signaling Pathway Modulation
While the direct antibacterial mechanism involves protein synthesis inhibition, related tetronic acid-containing macrolides have been shown to modulate host cell signaling pathways. For instance, Tetrocarcin A, a structurally similar compound, has been suggested to target the PI3K/Akt signaling pathway. Additionally, Versipelostatin affects the unfolded protein response (UPR) by inhibiting the expression of GRP78 under cellular stress.
PI3K/Akt Signaling Pathway
Caption: Potential Modulation of the PI3K/Akt Pathway.
References
Application Notes and Protocols for the Quantification of Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Saccharocarcin A, a novel macrocyclic lactone with antibacterial properties. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA) are designed to be adaptable to various research and development needs, from fermentation broth analysis to pharmacokinetic studies.
Introduction to this compound
This compound is a macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes. It has demonstrated antibacterial activity against several Gram-positive bacteria, including Micrococcus luteus and Staphylococcus aureus, as well as Chlamydia trachomatis.[1] Understanding the concentration of this compound in various matrices is crucial for fermentation process optimization, formulation development, and preclinical and clinical studies.
Analytical Methods for Quantification
A variety of analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely available method for the quantification of this compound in relatively clean samples or after extensive sample cleanup.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-20 min: 80-20% B; 20-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 238 nm (hypothetical, based on typical polyketide absorbance) |
| Run Time | 25 minutes |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Linear Range | 0.5 - 100 µg/mL |
Experimental Protocol: HPLC Quantification of this compound
-
Sample Preparation (from Fermentation Broth):
-
Centrifuge 10 mL of fermentation broth at 4000 rpm for 15 minutes to separate the mycelium and supernatant.
-
To 5 mL of the supernatant, add 10 mL of ethyl acetate and vortex for 2 minutes.
-
Separate the organic layer and repeat the extraction twice.
-
Pool the organic layers and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase (20% Acetonitrile in water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard at 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 0.5 to 100 µg/mL.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Caption: HPLC analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing complex biological matrices like plasma, tissue homogenates, and for low-level quantification.
Table 2: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-95% B; 5-6 min: 95% B; 6-6.1 min: 95-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Hypothetical) | Precursor Ion (Q1): [M+H]+ -> Product Ion (Q3) |
| Collision Energy | To be optimized for specific instrument |
| LOD | 0.05 ng/mL |
| LOQ | 0.2 ng/mL |
| Linear Range | 0.2 - 200 ng/mL |
Experimental Protocol: LC-MS/MS Quantification of this compound in Plasma
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for injection.
-
-
Standard and QC Sample Preparation:
-
Prepare a stock solution of this compound and the internal standard.
-
Spike blank plasma with known concentrations of this compound to prepare calibration standards and quality control (QC) samples.
-
Process the standards and QC samples using the same extraction procedure as the unknown samples.
-
-
LC-MS/MS Analysis:
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy, cone voltage) by infusing a standard solution of this compound.
-
Set up the Multiple Reaction Monitoring (MRM) method with the optimized transitions for this compound and the internal standard.
-
Analyze the prepared standards, QC samples, and unknown samples.
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
-
Caption: LC-MS/MS analysis workflow for this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA can be developed for high-throughput screening of a large number of samples. This method relies on the specific recognition of this compound by an antibody.
Table 3: Hypothetical ELISA Parameters for this compound
| Parameter | Value |
| Assay Format | Competitive ELISA |
| Coating Antigen | This compound-protein conjugate (e.g., -BSA) |
| Antibody | Anti-Saccharocarcin A monoclonal or polyclonal antibody |
| Secondary Antibody | HRP-conjugated anti-species IgG |
| Substrate | TMB (3,3',5,5'-Tetramethylbenzidine) |
| Detection Wavelength | 450 nm |
| LOD | 0.1 ng/mL |
| LOQ | 0.5 ng/mL |
| Assay Range | 0.5 - 50 ng/mL |
Experimental Protocol: Competitive ELISA for this compound
-
Plate Coating:
-
Coat a 96-well microplate with this compound-protein conjugate (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites by adding blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Add 50 µL of standard or sample to the wells.
-
Immediately add 50 µL of the anti-Saccharocarcin A antibody (at a pre-optimized dilution) to each well.
-
Incubate for 1-2 hours at room temperature. During this incubation, free this compound in the sample will compete with the coated antigen for antibody binding.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the HRP-conjugated secondary antibody (at an optimized dilution) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration. The signal is inversely proportional to the amount of this compound in the sample.
-
Determine the concentration of this compound in the samples from the standard curve.
-
References
Saccharocarcin A: Application Notes for In Vitro Assays on Stability, Solubility, and Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the effective use of Saccharocarcin A in in vitro assays. Key considerations for its stability and solubility are presented, alongside a proposed mechanism of action involving the PI3K/Akt signaling pathway.
Quantitative Data Summary
The following tables summarize the known solubility and recommended stability testing conditions for this compound. It is important to note that specific quantitative stability data for this compound is limited in publicly available literature. Therefore, the stability testing protocols are based on general guidelines for macrolide antibiotics and should be adapted as needed with empirical validation.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Suitable for stock solutions. Final concentration in assays should be kept low to avoid solvent effects.[1] |
| Methanol | Soluble | Can be used for stock solutions. Similar precautions as with ethanol regarding final assay concentration.[1] |
| Water | Limited Solubility | This compound is sparingly soluble in aqueous solutions. Stock solutions should be prepared in an organic solvent. |
| Cell Culture Media | Limited Solubility | Direct dissolution in media is not recommended. Dilute from a concentrated stock solution. |
Table 2: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Typical Duration | Analytical Method | Expected Outcome |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours | HPLC-UV/MS | Degradation of the glycosidic linkages and macrolactone ring.[2][3] |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | 24 - 72 hours | HPLC-UV/MS | Hydrolysis of the lactone ring and other ester functionalities.[2][3] |
| Oxidation | 3% - 30% H₂O₂ | 24 - 72 hours | HPLC-UV/MS | Oxidation of sensitive functional groups.[2][3] |
| Thermal Degradation | 60°C - 80°C | 24 - 72 hours | HPLC-UV/MS | General decomposition. |
| Photostability | UV (254 nm) and fluorescent light | 24 - 72 hours | HPLC-UV/MS | Photodegradation. |
Experimental Protocols
Protocol for Determining Aqueous Solubility (Kinetic Method)
This protocol provides a general method for assessing the kinetic aqueous solubility of this compound, which is relevant for most in vitro cell-based assays.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (UV-transparent for spectrophotometric method)
-
Plate shaker
-
Spectrophotometer or HPLC-UV system
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (or desired assay temperature) for 1-2 hours with gentle shaking.
-
Detection of Precipitation:
-
Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. The highest concentration without a significant increase in light scattering is considered the kinetic solubility.
-
UV-Vis Spectrophotometry: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where this compound has maximum absorbance. Compare the absorbance to a standard curve prepared in a solvent where this compound is fully soluble (e.g., 50% acetonitrile/water) to determine the concentration. The highest concentration in the linear range of the standard curve represents the kinetic solubility.
-
Protocol for Assessing Stability in In Vitro Assay Conditions
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions, which is crucial for designing and interpreting in vitro experiments.[2][3]
Materials:
-
This compound stock solution (in DMSO)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Aqueous buffers (e.g., PBS pH 7.4, citrate buffer pH 5.0)
-
HPLC system with UV or MS detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation:
-
Acidic/Basic Hydrolysis: Dilute the this compound stock solution in 0.1 M HCl and 0.1 M NaOH to a final concentration of approximately 100 µg/mL.
-
Oxidation: Dilute the stock solution in 3% H₂O₂.
-
Thermal Stress: Dilute the stock solution in a neutral buffer (e.g., PBS pH 7.4).
-
Control: Dilute the stock solution in the same neutral buffer.
-
-
Incubation:
-
Incubate the acidic, basic, and oxidative samples at room temperature.
-
Incubate the thermal stress sample at a high temperature (e.g., 60°C).
-
Keep the control sample at 4°C.
-
-
Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching:
-
For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.
-
For oxidative samples, the reaction can be quenched by adding a small amount of sodium bisulfite.
-
-
HPLC Analysis:
-
Analyze all samples by a stability-indicating HPLC method. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) is a good starting point.
-
Monitor the peak area of the parent this compound peak and look for the appearance of new peaks, which represent degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Signaling Pathway and Experimental Workflow Diagrams
Proposed Signaling Pathway of this compound
Based on studies of the related compound Tetrocarcin A, this compound is hypothesized to exert its effects through the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow for Stability and Solubility Testing
The following diagram illustrates the logical flow of experiments to characterize the stability and solubility of this compound for use in in vitro assays.
Caption: Workflow for characterizing this compound stability and solubility.
References
Application Notes and Protocols: Designing Cell-Based Assays for Saccharocarcin A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a macrocyclic lactone with potential as a novel therapeutic agent.[1] To elucidate its mechanism of action and evaluate its potential for drug development, a series of robust and reproducible cell-based assays are required. These application notes provide detailed protocols for a panel of assays designed to characterize the cellular effects of this compound, from initial cytotoxicity screening to in-depth analysis of its impact on cell health, proliferation, and signaling pathways. The assays described herein are fundamental in preclinical drug discovery and are designed to provide a comprehensive profile of this compound's activity in a cellular context.
Cell Viability and Cytotoxicity Assays
The initial assessment of a compound's activity is often the determination of its effect on cell viability and proliferation. Colorimetric and luminescent assays are widely used for this purpose.[2][3]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[4][5] The intensity of the purple color is proportional to the number of viable cells.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[4]
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells based on the quantification of ATP, which indicates the presence of metabolically active cells.[7]
Experimental Protocol: CellTiter-Glo® Assay
-
Cell Seeding: Follow the same procedure as for the MTT assay.
-
Compound Treatment: Treat cells with this compound as described for the MTT assay.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[8]
-
Incubation and Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8] Measure the luminescence using a luminometer.
Data Presentation: Cell Viability Assays
| Concentration (µM) | % Viability (MTT Assay, 48h) | % Viability (CellTiter-Glo®, 48h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | 98 ± 4.5 | 99 ± 3.9 |
| 1 | 85 ± 6.1 | 88 ± 5.3 |
| 10 | 52 ± 7.3 | 55 ± 6.7 |
| 50 | 15 ± 3.8 | 18 ± 4.1 |
| 100 | 5 ± 2.1 | 7 ± 2.5 |
Experimental Workflow for Cell Viability Assays
Caption: Workflow for assessing cell viability.
Apoptosis Assays
To determine if this compound induces programmed cell death, apoptosis assays are essential. These assays detect key markers of apoptosis, such as the externalization of phosphatidylserine (PS) and the activation of caspases.[9]
Annexin V-FITC Apoptosis Assay
Annexin V has a high affinity for PS, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[10] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[11]
Experimental Protocol: Annexin V-FITC Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.[11]
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[9]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[12]
Data Presentation: Annexin V-FITC Apoptosis Assay
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| This compound (10 µM) | 70.3 ± 3.5 | 15.8 ± 1.8 | 10.2 ± 1.1 | 3.7 ± 0.6 |
| This compound (50 µM) | 25.1 ± 4.2 | 45.6 ± 3.9 | 22.4 ± 2.5 | 6.9 ± 0.9 |
Caspase-Glo® 3/7 Assay
Caspase-3 and -7 are key effector caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures their activity.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the cell viability assays in a white-walled 96-well plate.[9]
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Procedure: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation and Measurement: Mix the contents by gentle shaking for 30 seconds. Incubate at room temperature for 1-3 hours.[9] Measure the luminescence.
Data Presentation: Caspase-Glo® 3/7 Assay
| Treatment | Fold Increase in Caspase-3/7 Activity |
| Vehicle | 1.0 ± 0.1 |
| This compound (10 µM) | 3.5 ± 0.4 |
| This compound (50 µM) | 8.2 ± 0.9 |
| Positive Control (e.g., Staurosporine) | 10.5 ± 1.2 |
Hypothetical Apoptotic Signaling Pathway
Caption: Intrinsic apoptosis pathway.
Cell Cycle Analysis
Investigating the effect of this compound on cell cycle progression can reveal if the compound inhibits cell proliferation by arresting cells at specific phases of the cell cycle.[13]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells and treat with this compound as for the apoptosis assay.
-
Cell Harvesting: Collect cells as described for the Annexin V assay.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.[14][15]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[15][16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.
Data Presentation: Cell Cycle Analysis
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle | 60.5 ± 3.1 | 25.3 ± 2.5 | 14.2 ± 1.8 |
| This compound (10 µM) | 55.1 ± 2.8 | 20.7 ± 2.1 | 24.2 ± 2.3 |
| This compound (50 µM) | 40.3 ± 3.6 | 15.2 ± 1.9 | 44.5 ± 4.1 |
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis.
Signaling Pathway Analysis
To delve deeper into the molecular mechanism of this compound, specific signaling pathways can be investigated. Western blotting can be used to assess the phosphorylation status of key signaling proteins, and reporter assays can measure the activity of transcription factors.[17][18]
Western Blotting for Phosphorylated Proteins
This technique allows for the detection of changes in the phosphorylation state of proteins involved in signaling cascades, such as MAP kinases or Akt.[19]
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[20]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[19]
Data Presentation: Western Blot Analysis
| Treatment | p-ERK / Total ERK (Relative Densitometry) | p-Akt / Total Akt (Relative Densitometry) |
| Vehicle | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (10 µM) | 0.6 ± 0.08 | 0.7 ± 0.09 |
| This compound (50 µM) | 0.2 ± 0.05 | 0.3 ± 0.06 |
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | Thermo Fisher Scientific - TR [thermofisher.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Signaling Reporters [discoverx.com]
- 18. Reporter Gene Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing with Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a macrocyclic lactone antibiotic produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[1][2] As a member of the tetronic acid class of natural products, it has demonstrated antimicrobial activity against a range of bacteria.[3] These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial species. The provided methodologies are based on established standards for antimicrobial susceptibility testing and are intended to guide researchers in the evaluation of this compound's efficacy.
Data Presentation: Antimicrobial Spectrum of this compound
While specific quantitative MIC values for this compound obtained through standardized broth or agar dilution methods are not extensively available in the public domain, preliminary data from disc diffusion assays and specific concentration-inhibition studies have indicated its activity against several microorganisms. The following table summarizes the known antimicrobial spectrum of this compound. Researchers are encouraged to use the protocols provided herein to determine precise MIC values for their strains of interest.
| Microorganism | Gram Stain | Activity Observed | Notes |
| Staphylococcus aureus | Positive | Active in disc assay[4] | A common cause of skin and soft tissue infections. |
| Micrococcus luteus | Positive | Active in disc assay[4] | Often used as a sensitive indicator organism in antibiotic assays. |
| Escherichia coli | Negative | Active in disc assay[4] | A common Gram-negative bacterium. |
| Pseudomonas aeruginosa | Negative | Active in disc assay[4] | An opportunistic pathogen known for its resistance. |
| Candida albicans | N/A (Fungus) | Active in disc assay[4] | An opportunistic pathogenic yeast. |
| Chlamydia trachomatis | N/A (Intracellular) | 88% inhibition of infection at 0.5 µg/mL[4] | An obligate intracellular bacterial pathogen. |
Note: The data presented is primarily qualitative from disc diffusion assays, except for Chlamydia trachomatis. Disc diffusion results indicate susceptibility but do not provide a precise MIC value. The provided protocols are essential for quantitative assessment.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Aerobic Bacteria (e.g., Staphylococcus aureus, Micrococcus luteus)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against non-fastidious, aerobic bacteria.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]
-
Sterile 96-well microtiter plates[5]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Micrococcus luteus ATCC 4698)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)[6]
-
Sterile saline (0.85% NaCl)
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[6][7]
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[6]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[6]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[7]
-
Protocol 2: Cell-Based MIC Assay for Chlamydia trachomatis
This protocol is a generalized method for determining the MIC of antimicrobial agents against the obligate intracellular bacterium Chlamydia trachomatis and is based on established methodologies.
Materials:
-
This compound
-
DMSO
-
McCoy cell line (or other suitable host cells)[8]
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements (e.g., fetal bovine serum, cycloheximide)
-
Chlamydia trachomatis elementary bodies (EBs)
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)[9]
-
Fluorescent microscope
-
Chlamydia-specific fluorescent antibody stain
Procedure:
-
Preparation of Cell Monolayers:
-
Seed McCoy cells into 96-well plates and grow to confluence.
-
-
Infection of Cells:
-
Addition of this compound:
-
Prepare serial two-fold dilutions of this compound in the appropriate cell culture medium.
-
Remove the inoculum and add the medium containing the different concentrations of this compound.
-
Include an infected, untreated control (growth control) and an uninfected control (cell control).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48-72 hours.[10]
-
-
Visualization and MIC Determination:
-
After incubation, fix the cells (e.g., with methanol).
-
Stain the cells with a chlamydial-specific fluorescent antibody.
-
Examine the wells under a fluorescent microscope to detect chlamydial inclusions.
-
The MIC is the lowest concentration of this compound that causes at least a 90% reduction in the number of inclusions compared to the growth control.[9]
-
Mandatory Visualizations
Experimental Workflow for Broth Microdilution MIC Testing
Caption: Workflow for determining the MIC of this compound using broth microdilution.
Hypothetical Signaling Pathway Inhibition by this compound
Given that some related tetronic acid antibiotics are known to inhibit transcription, a potential mechanism for this compound could involve the disruption of bacterial RNA synthesis. The following diagram illustrates a simplified, hypothetical signaling pathway of this inhibition.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Evaluating the Antibiotic Susceptibility of Chlamydia – New Approaches for in Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing of Chlamydia trachomatis Using a Reverse Transcriptase PCR-Based Method - PMC [pmc.ncbi.nlm.nih.gov]
Application of Saccharocarcin A in Unfolded Protein Response Research: Application Notes and Protocols
Disclaimer: Based on a comprehensive review of the current scientific literature, there are no published studies detailing the application of Saccharocarcin A in the research of the unfolded protein response (UPR). The mechanism of action of this compound in eukaryotic cells, particularly concerning its effects on protein folding, endoplasmic reticulum (ER) stress, or the UPR, has not been elucidated.
The following application notes and protocols are provided as a general framework for researchers interested in investigating the effects of novel compounds, such as this compound, on the unfolded protein response.
I. Introduction to the Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. Various physiological and pathological conditions, including nutrient deprivation, hypoxia, and genetic mutations, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[1][2] To counteract the detrimental effects of ER stress, cells have evolved a sophisticated signaling network called the unfolded protein response (UPR).[3][4]
The primary objective of the UPR is to restore ER homeostasis. It achieves this by:
-
Attenuating global protein synthesis to reduce the influx of new proteins into the ER.
-
Upregulating the expression of ER chaperones to enhance protein folding capacity.
-
Promoting the degradation of misfolded proteins through a process called ER-associated degradation (ERAD).
If these adaptive measures fail to resolve the ER stress, the UPR shifts towards a pro-apoptotic signaling cascade, leading to programmed cell death.[1]
The UPR is orchestrated by three main ER transmembrane sensor proteins:
-
IRE1α (Inositol-requiring enzyme 1α): Upon activation, IRE1α's endoribonuclease activity unconventionally splices the mRNA of the X-box binding protein 1 (XBP1). The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ERAD.[5]
-
PERK (PKR-like ER kinase): This kinase phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis. Paradoxically, this event also promotes the translation of specific mRNAs, such as that of the transcription factor ATF4, which in turn regulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis.[1]
-
ATF6 (Activating transcription factor 6): In response to ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its active cytosolic domain. This active fragment then migrates to the nucleus to drive the expression of genes encoding ER chaperones and components of the ERAD machinery.[5]
Due to its central role in cell fate decisions, the UPR is a critical pathway in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive target for therapeutic intervention.[4]
II. Hypothetical Application of a Test Compound in UPR Research
The following sections outline a general approach to investigate the effects of a novel compound, exemplified here as "Compound S" (representing this compound), on the UPR.
Data Presentation: Expected Quantitative Data
Should a compound like this compound be found to modulate the UPR, the following quantitative data would be essential for its characterization.
| Parameter | Description | Example Assay |
| IC₅₀ | The concentration of the compound that inhibits cell viability by 50%. | MTT Assay, CellTiter-Glo® Assay |
| EC₅₀ | The concentration of the compound that produces 50% of the maximal response for a specific UPR marker. | Luciferase Reporter Assay (e.g., XBP1s-luc) |
| Fold Change in Gene Expression | Relative change in the mRNA levels of UPR target genes (e.g., CHOP, BiP, XBP1s) upon treatment. | Quantitative Real-Time PCR (qPCR) |
| Fold Change in Protein Expression/Phosphorylation | Relative change in the protein levels or phosphorylation status of key UPR markers (e.g., p-PERK, p-IRE1α, CHOP). | Western Blotting, ELISA |
| Percentage of Apoptotic Cells | The proportion of cells undergoing apoptosis after treatment. | Annexin V/Propidium Iodide Staining |
| Caspase Activity | Measurement of the activity of executioner caspases (e.g., Caspase-3, -7). | Caspase-Glo® 3/7 Assay |
III. Experimental Protocols
A. General Experimental Workflow
The investigation of a compound's effect on the UPR typically follows a multi-phased approach, from initial cytotoxicity screening to detailed mechanistic studies.
Caption: A generalized workflow for assessing the impact of a test compound on the UPR.
B. Detailed Methodologies
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of Compound S for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression.
2. Western Blot Analysis of UPR Markers
-
Cell Lysis: Plate cells in 6-well plates and treat with Compound S for various time points (e.g., 4, 8, 16, 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate 20-40 µg of protein per lane on a 4-20% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key UPR proteins (e.g., anti-p-PERK, anti-PERK, anti-p-IRE1α, anti-IRE1α, anti-ATF6, anti-CHOP, anti-BiP) and a loading control (e.g., anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
3. Quantitative Real-Time PCR (qPCR) for UPR Target Genes
-
RNA Extraction: Treat cells in 6-well plates as described for Western blotting. Extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix with gene-specific primers for XBP1s, CHOP, BiP, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative changes in gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
IV. Visualization of the Unfolded Protein Response Signaling Pathway
Caption: The three canonical signaling pathways of the Unfolded Protein Response.
References
- 1. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 2. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Autophagy and cancer: Basic mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Cell Lines Sensitive to Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a natural product with potential therapeutic applications. The identification of sensitive cancer cell lines is a critical first step in elucidating its mechanism of action and advancing its development as a potential anti-cancer agent. Currently, public domain data on the cytotoxic activity of this compound against a broad panel of cancer cell lines is limited. Early reports on a family of compounds designated "saccharocarcins," isolated from Saccharothrix aerocolonigenes, indicated a lack of cytotoxicity at concentrations up to 1.0 µg/ml.[1] However, the genus Saccharothrix is known to produce other cytotoxic compounds, including saccharothriolides and the antitumor agent rebeccamycin.[2][3] For instance, saccharopyrone, isolated from Saccharothrix xinjiangensis, has demonstrated moderate cytotoxic activity against the human cervix carcinoma HeLa cell line KB3.1 with an IC50 value of 5.4 µM.[4][5]
This document provides a comprehensive set of protocols for researchers to screen and characterize the sensitivity of various cancer cell lines to this compound. It includes a standardized methodology for determining key cytotoxicity metrics, protocols for investigating the mechanism of cell death, and a framework for data presentation and visualization.
Data Presentation: Cell Line Sensitivity to this compound
Effective screening of this compound requires a systematic approach to quantify its cytotoxic effects across a diverse panel of cancer cell lines. The following table provides a template for summarizing key quantitative data, such as the half-maximal inhibitory concentration (IC50), to facilitate easy comparison of cell line sensitivity. Researchers can populate this table with their experimentally derived data.
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |
| Example: MCF-7 | Breast Adenocarcinoma | Data | Data | e.g., Morphological changes observed |
| Example: NCI-H460 | Lung Carcinoma | Data | Data | |
| Example: SF-268 | Glioma | Data | Data | |
| Example: A549 | Lung Carcinoma | Data | Data | |
| Example: HT-29 | Colorectal Adenocarcinoma | Data | Data | |
| Example: PC-3 | Prostate Cancer | Data | Data | |
| Example: HeLa | Cervical Cancer | Data | Data |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of viability, allowing for the determination of this compound's cytotoxic effects.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution of known concentration)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells to be tested.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for a specified duration (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining to determine if this compound induces cell cycle arrest.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC50) for the desired time.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Use a histogram to visualize the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Quantify the percentage of cells in each phase to identify any cell cycle arrest induced by this compound.
-
Visualizations
Experimental Workflow for Cytotoxicity Screening
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Structure Elucidation of Cytotoxic Saccharothriolides D to F from a Rare Actinomycete Saccharothrix sp. and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicities of three rebeccamycin derivatives in the National Cancer Institute screening of 60 human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structurally diverse metabolites from the rare actinobacterium Saccharothrix xinjiangensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structurally diverse metabolites from the rare actinobacterium <i>Saccharothrix xinjiangensis</i> - ProQuest [proquest.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Saccharocarcin A Fermentation Yield
Welcome to the technical support center for optimizing the fermentation of Saccharocarcin A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental workflows for producing this valuable secondary metabolite from Saccharothrix espanaensis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fermentation time for this compound production?
A1: Peak production of this compound has been observed to occur after approximately 95 hours of fermentation.[1] However, the optimal harvest time can vary depending on the specific strain and fermentation conditions. It is recommended to perform a time-course analysis to determine the peak production window in your specific experimental setup.
Q2: What are the general characteristics of the producing organism, Saccharothrix espanaensis?
A2: Saccharothrix espanaensis is a species of actinomycetes known for its ability to produce antibiotics.[2] Like many actinomycetes, its growth and secondary metabolite production are influenced by a variety of nutritional and physical factors.[1][3]
Q3: My Saccharothrix espanaensis culture is growing well, but the this compound yield is low. What should I investigate first?
A3: Low yield despite good biomass is a common issue in secondary metabolite fermentation.[4] The primary areas to investigate are the composition of your culture medium, particularly the carbon and nitrogen sources, and the physical parameters of the fermentation such as pH, temperature, and aeration.[3][5] The transition from growth phase to production phase is a critical point that may need optimization.[6]
Q4: Is there a known precursor that can be fed to the culture to boost this compound yield?
A4: While the complete biosynthetic pathway for this compound is not fully elucidated in the public domain, L-tyrosine is a known precursor for the biosynthesis of related compounds in Saccharothrix espanaensis.[2] Feeding L-tyrosine to the culture may enhance the yield of this compound.[7][8] It is advisable to conduct a dose-response experiment to determine the optimal concentration and feeding time.[9][10]
Troubleshooting Guide
Issue 1: Low Biomass Production
Low biomass can be a significant limiting factor for overall yield. Below are potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Medium Composition | Review and optimize the carbon and nitrogen sources in your growth medium. Ensure essential minerals and trace elements are present. |
| Incorrect Physical Parameters | Verify that the pH, temperature, and aeration/agitation rates are within the optimal range for Saccharothrix espanaensis growth. |
| Poor Inoculum Quality | Use a fresh, actively growing seed culture for inoculation. Ensure the inoculum size is appropriate (typically 5-10% v/v).[4] |
| Contamination | Microscopically examine the culture and plate a sample on a general-purpose medium to check for contaminants.[3] |
Issue 2: Good Biomass, but Low this compound Yield
This indicates that the culture conditions are favoring growth over secondary metabolite production.
| Potential Cause | Troubleshooting Steps |
| Nutrient Repression | High levels of readily metabolizable carbon sources (e.g., glucose) can inhibit secondary metabolite production. A starch-rich medium is reported to be favorable for this compound production.[1] Consider replacing or supplementing glucose with a more complex carbohydrate like soluble starch.[11][12] |
| Suboptimal C:N Ratio | The balance of carbon to nitrogen is critical. Systematically evaluate different C:N ratios to find the optimal balance for this compound synthesis. |
| Phosphate Inhibition | High concentrations of phosphate can suppress secondary metabolite biosynthesis in actinomycetes.[3] Try reducing the phosphate concentration in your production medium. |
| Incorrect Fermentation Time | Harvest the fermentation too early or too late can result in low yields. Perform a time-course study to identify the peak production period, which has been noted to be around 95 hours.[1] |
| Inadequate Precursor Supply | The biosynthesis of this compound may be limited by the availability of precursors. Consider precursor feeding strategies, such as the addition of L-tyrosine.[7][13] |
| Suboptimal pH | The optimal pH for growth and production can differ. A two-stage pH control strategy, with an initial pH favoring biomass accumulation followed by a shift to a pH that favors production, may be beneficial. |
Data Presentation: Impact of Medium Composition on Yield
The following table summarizes hypothetical, yet representative, data on how different carbon sources could affect this compound yield, based on general principles of actinomycete fermentation.
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) | Specific Yield (mg/g biomass) |
| Glucose | 12.5 | 80 | 6.4 |
| Soluble Starch | 10.2 | 150 | 14.7 |
| Glycerol | 8.5 | 110 | 12.9 |
| Maltose | 11.8 | 95 | 8.1 |
Note: This data is illustrative. Actual results will vary based on the specific strain and fermentation conditions.
Experimental Protocols
Protocol 1: Medium Optimization for this compound Production
Objective: To identify the optimal carbon and nitrogen sources for maximizing this compound yield.
Methodology:
-
Prepare a Basal Medium: A basal medium containing essential minerals and trace elements should be prepared. A starch-casein agar composition can be adapted for liquid culture.[12]
-
Vary Carbon and Nitrogen Sources: Prepare flasks with the basal medium supplemented with different carbon sources (e.g., soluble starch, glucose, glycerol, maltodextrin at a constant concentration) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate, soybean meal at varying C:N ratios).
-
Inoculation: Inoculate each flask with a standardized seed culture of Saccharothrix espanaensis.
-
Incubation: Incubate the flasks under uniform conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 120 hours).
-
Sampling and Analysis: At regular intervals, withdraw samples and measure biomass (e.g., by dry cell weight) and this compound concentration using HPLC.[1][14]
-
Data Evaluation: Compare the final titers and specific yields to determine the optimal medium composition.
Protocol 2: L-Tyrosine Precursor Feeding Experiment
Objective: To evaluate the effect of L-tyrosine feeding on this compound production.
Methodology:
-
Prepare Production Medium: Prepare a sufficient volume of the optimized production medium identified in Protocol 1.
-
Inoculation and Cultivation: Inoculate the production medium with a seed culture and incubate under optimal conditions.
-
Prepare Precursor Stock: Prepare a sterile stock solution of L-tyrosine.[13]
-
Feeding Strategy: After an initial growth phase (e.g., 24-48 hours), add different concentrations of the L-tyrosine stock solution to separate culture flasks. A control flask with no L-tyrosine should be included.
-
Continued Incubation and Sampling: Continue the fermentation and take samples at regular intervals for biomass and this compound analysis by HPLC.
-
Analysis: Compare the final this compound titers between the different feeding groups and the control to determine the effectiveness of L-tyrosine as a precursor.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General experimental workflow for optimizing this compound production.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Germ AI | Saccharothrix espanaensis [germai.app]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The catecholamine precursor Tyrosine reduces autonomic arousal and decreases decision thresholds in reinforcement learning and temporal discounting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the immediate precursors of phenylalanine and tyrosine on growth and protein synthesis in phenylalanine- and tyrosine-deprived HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. exodocientifica.com.br [exodocientifica.com.br]
- 12. microbenotes.com [microbenotes.com]
- 13. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Analysis and purification of synthetic nucleic acids using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Saccharocarcin A for Long-Term Storage
For researchers, scientists, and drug development professionals utilizing Saccharocarcin A, ensuring its stability during long-term storage is paramount for reproducible and reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when handling and storing this complex macrocyclic lactone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is expected to remain stable for at least four years. Some suppliers also suggest storage at 4°C as a viable option for shorter durations.
Q2: What are the best solvents for dissolving this compound?
This compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol. The choice of solvent will depend on the specific requirements of your experiment.
Q3: How should I prepare stock solutions of this compound for long-term use?
To prepare stock solutions, it is recommended to dissolve solid this compound in a suitable solvent like DMSO or ethanol to a desired concentration. These stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -20°C or lower, protected from light.
Q4: Is this compound sensitive to light?
Yes, like many complex organic molecules, this compound may be sensitive to light. It is best practice to store both solid compound and solutions in amber vials or otherwise protected from light to prevent potential photodegradation. When working with this compound, minimize its exposure to direct light.
Q5: What are the potential degradation pathways for this compound?
Based on its chemical structure, which includes a macrocyclic lactone and a tetronic acid moiety, two primary degradation pathways are of concern:
-
Hydrolysis: The large lactone ring is susceptible to hydrolysis, which would open the ring and render the molecule inactive. This can be catalyzed by acidic or basic conditions.
-
Oxidation and other reactions of the tetronic acid: The tetronic acid portion of the molecule is reactive and can undergo oxidation or other chemical transformations, which could alter its biological activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | - Ensure solid compound is stored at -20°C. - Prepare fresh stock solutions from solid material. - Use aliquoted stock solutions to avoid freeze-thaw cycles. - Verify the pH of your experimental buffers; avoid highly acidic or basic conditions. |
| Inconsistent results between experiments. | Partial degradation of stock solutions. | - Aliquot stock solutions into smaller volumes for single use. - Protect stock solutions from light during storage and handling. - Consider preparing fresh stock solutions more frequently. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products. | - Review storage and handling procedures. - Potential degradation products could result from hydrolysis of the lactone ring or reactions of the tetronic acid moiety. - Consider performing a forced degradation study (e.g., exposure to mild acid, base, or an oxidizing agent) to generate potential degradation products as analytical standards. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility. | - Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your aqueous buffer and does not cause precipitation. - You may need to optimize the formulation by adjusting the buffer composition or pH. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solutions
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the desired amount of the compound in a sterile, clean container.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration. Ensure complete dissolution by gentle vortexing or swirling.
-
Aliquoting: Dispense the stock solution into small, single-use, light-protected (e.g., amber) vials. The volume of the aliquots should be appropriate for a single experiment to avoid leaving partially used vials.
-
Storage: Store the aliquots at -20°C or below.
-
Usage: When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Mix gently before use. Discard any unused portion of the thawed aliquot; do not refreeze.
Visualizing Experimental Workflows
Workflow for Preparing and Storing this compound
Caption: Workflow for the preparation and storage of this compound stock solutions.
Troubleshooting Logic for Loss of Activity
Caption: Decision-making workflow for troubleshooting loss of this compound activity.
Technical Support Center: Optimizing Compound X (e.g., Saccharocarcin A) Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with Compound X (e.g., Saccharocarcin A) in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 values for Compound X are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values can arise from several factors, ranging from technical variability to biological complexities. Here are some common causes and troubleshooting steps:
-
Cell Seeding and Density: Uneven cell distribution in the microplate wells is a primary source of variability. The density at which cells are seeded can also influence their sensitivity to a compound.[1]
-
Pipetting Accuracy: Small volume inaccuracies during serial dilutions of Compound X or reagent addition can lead to significant errors in the final concentration and, consequently, the IC50 value.[2]
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step.
-
-
Compound Solubility and Stability: Poor dissolution or precipitation of the compound at higher concentrations in the culture media can lead to inaccurate results.
-
Solution: Ensure Compound X is fully dissolved in the stock solution (e.g., DMSO). When diluting into culture media, mix thoroughly and visually inspect for any precipitation. The final DMSO concentration should be kept low (typically ≤0.5%) and consistent across all wells, including controls.[3]
-
-
Cell Health and Passage Number: The health, passage number, and growth phase of the cells can significantly impact their response to a cytotoxic agent.
-
Solution: Use cells that are in the exponential growth phase and have a high viability (ideally >95%). Maintain a consistent and low passage number for your cell cultures.
-
-
Incubation Time: The duration of exposure to Compound X will influence the IC50 value.[4]
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your assay.
-
Q2: I am not observing any cytotoxicity with Compound X, even at high concentrations. What could be the reason?
Several factors can lead to an underestimation of cytotoxicity:
-
Sub-optimal Cell Health: If cells are unhealthy or in a lag phase of growth, they may be less susceptible to the cytotoxic effects of Compound X.[2]
-
Solution: Ensure proper cell culture conditions are maintained and use cells in the exponential growth phase.
-
-
Incorrect Drug Concentration: Errors in calculating the serial dilutions of Compound X can lead to inaccurate final concentrations in the wells.[2]
-
Solution: Double-check all calculations for your dilutions.
-
-
Assay Choice: The chosen cytotoxicity assay may not be suitable for the mechanism of action of Compound X. For example, an MTT assay measures metabolic activity, and if Compound X induces cell death without immediately affecting metabolism, the results may be misleading.[5]
-
Solution: It is often recommended to use two different types of assays based on different principles (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH) to confirm your results.[6]
-
Q3: There is high variability between my replicate wells. What can I do to improve consistency?
High variability between replicate wells is a frequent issue in cytotoxicity assays.
-
Uneven Cell Seeding: As mentioned in Q1, this is a major contributor to variability.
-
Solution: Ensure your cell suspension is homogenous. Gently pipette the suspension up and down multiple times before and during plating.[2]
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, Compound X, or assay reagents will lead to significant variability.[2]
-
Solution: Ensure your pipettes are calibrated. Use fresh tips for each replicate where possible.
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.[2][3]
-
Solution: Avoid using the outer wells for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity.
-
-
Contamination: Bacterial or fungal contamination can be toxic to the cells and interfere with the assay.[2]
-
Solution: Regularly check your cell cultures for signs of contamination and always use proper aseptic techniques.
-
Q4: My MTT/XTT assay results are inconsistent with my LDH assay results. Why might this be?
Discrepancies between different cytotoxicity assays are not uncommon and can provide insights into the mechanism of cell death.
-
Different Cellular Processes Measured: MTT and XTT assays measure metabolic activity, which is an indicator of cell viability. The LDH assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity.[2][5]
-
Timing of Events: A compound might affect mitochondrial function and metabolic activity (measured by MTT/XTT) before it causes a loss of membrane integrity (measured by LDH).[6] This can lead to a decrease in the MTT/XTT signal at earlier time points or lower concentrations, while the LDH release is still low.
-
Interference with Assay Components: The compound itself could interfere with the assay reagents. For example, it might chemically reduce the MTT tetrazolium salt, leading to a false-positive signal for viability.
-
Solution: Run a control experiment with the compound in cell-free medium to check for any direct reaction with the assay reagents.[6]
-
Data Presentation
The half-maximal inhibitory concentration (IC50) of a compound can vary significantly depending on the cancer cell line and the assay conditions. It is crucial to determine the IC50 empirically for your specific cell line and experimental setup. Below is an example table summarizing hypothetical IC50 values for a compound in various cancer cell lines. Researchers should generate their own data for Compound X.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| A549 | Lung Carcinoma | 48 | 25.8 |
| HeLa | Cervical Cancer | 48 | 18.5 |
| HCT116 | Colon Carcinoma | 72 | 12.1 |
| U-87 MG | Glioblastoma | 72 | 35.4 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
Cancer cell lines of interest
-
Compound X
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[7][10][11]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker to ensure complete solubilization.[9][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the Compound X concentration to determine the IC50 value using non-linear regression analysis.[12]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from the cytosol of damaged cells into the culture medium.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Treated cell culture supernatants
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare Controls: Set up wells for spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.[13]
-
Collect Supernatant: After treating cells with Compound X for the desired time, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells.[14]
-
Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[14][15]
-
Add Reaction Mixture: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.[14][16]
-
Measure Absorbance: Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).[14]
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release.
Mandatory Visualizations
Signaling Pathways
Caption: Common signaling pathways in drug-induced cytotoxicity.
Experimental Workflow
Caption: General experimental workflow for cytotoxicity assays.
Troubleshooting Logic
Caption: Decision tree for troubleshooting cytotoxicity assays.
References
- 1. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
Technical Support Center: Saccharocarcin A Extraction & Refinement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and refinement of Saccharocarcin A from fermentation broth.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is a novel macrocyclic lactone belonging to the tetronic acid analogs. It is produced by the fermentation of the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[1][2] This organism is identified by its fragmenting substrate mycelia and whole-cell hydrolysates containing meso-diaminopimelic acid, galactose, and rhamnose.[1]
Q2: What is the general workflow for isolating this compound?
The process begins with the fermentation of Saccharothrix aerocolonigenes to produce the compound. Peak production is typically observed after about 95 hours in a starch-rich medium.[1] The workflow then involves separating the biomass, extracting the compound from the clarified broth using solvents, concentrating the crude extract, and purifying it through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC).[1]
Q3: Why is pH control important during extraction?
The pH of the extraction solvent is a critical parameter that influences the stability and solubility of the target compound. For many bioactive compounds, adjusting the pH can suppress the ionization of functional groups, increasing their affinity for organic solvents and thereby enhancing extraction efficiency.[3][4]
Q4: What analytical techniques are used to confirm the purity and structure of this compound?
Following purification, the identity and purity of this compound are confirmed using various analytical methods. These include spectral data analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (specifically, Fast Atom Bombardment Mass Spectrometry has been used).[2]
Experimental Workflow and Logic Diagrams
Caption: Overall workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound extraction yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | Suboptimal pH: Incorrect pH can reduce the solubility of this compound in the organic solvent.[3] | Optimize the pH of the fermentation broth before extraction. For similar macrolides like erythromycin, a pH of 8.3 has been shown to be effective.[5][6] |
| Inefficient Solvent: The solvent may not have the appropriate polarity to efficiently extract the compound. | Perform small-scale pilot extractions with different solvents (e.g., ethyl acetate, butanol, chloroform-methanol mixtures) to determine the most effective one.[7] | |
| Emulsion Formation: Formation of a stable emulsion between the aqueous broth and organic solvent can trap the compound and prevent efficient phase separation. | Break emulsions by adding a small amount of salt (salting out), performing a low-speed centrifugation, or allowing the mixture to stand for a longer period. | |
| Compound Degradation: this compound may be sensitive to temperature or pH, leading to degradation during the extraction process.[8] | Conduct extractions at a reduced temperature (e.g., 4°C).[5][6] Ensure pH adjustments are made carefully and that exposure to harsh conditions is minimized. | |
| Co-extraction of Impurities | Low Solvent Selectivity: The chosen solvent may be extracting a wide range of other metabolites along with this compound. | Employ a multi-step extraction using solvents of varying polarities (successive extraction) to selectively remove impurities.[9] |
| Cell Lysis: Excessive cell lysis during fermentation or extraction can release intracellular components that contaminate the extract. | Ensure proper centrifugation to remove all cell debris before extraction. Avoid overly harsh mixing during solvent extraction. | |
| Media Components: Complex fermentation media can contain components that are co-extracted. | Consider a pre-extraction step, such as precipitation with ammonium sulfate, to remove unwanted proteins and other macromolecules.[10] | |
| Poor Chromatographic Separation | Inappropriate Column/Stationary Phase: The stationary phase (e.g., C18, C8) may not be suitable for resolving this compound from closely related impurities. | Screen different types of reversed-phase columns. For complex mixtures of similar compounds, C30 columns can sometimes offer better resolution.[11] |
| Suboptimal Mobile Phase: The solvent gradient, pH, or additives in the mobile phase may not be providing adequate separation. | Systematically optimize the HPLC mobile phase. This includes adjusting the gradient slope, testing different organic modifiers (e.g., acetonitrile vs. methanol), and modifying the pH of the aqueous component. | |
| Column Overloading: Injecting too much crude extract onto the column can lead to broad, overlapping peaks. | Reduce the sample concentration or injection volume. If a large amount of material needs to be purified, consider a preliminary purification step using column chromatography to reduce the load on the HPLC system.[12] | |
| Product Instability/Degradation | Temperature Sensitivity: The compound may degrade when exposed to heat during solvent evaporation or storage. | Evaporate solvents under reduced pressure at low temperatures (e.g., <40°C). Store purified samples at -20°C or lower. |
| pH Sensitivity: Exposure to strong acids or bases can cause hydrolysis or other degradation reactions.[13] | Maintain a neutral or slightly acidic/basic pH during all purification steps, depending on the compound's stability profile. Use buffered mobile phases for HPLC. | |
| Photodegradation: Exposure to light, particularly UV, can degrade sensitive compounds.[13] | Protect the sample from light by using amber vials or covering glassware with aluminum foil throughout the extraction and purification process. |
Detailed Experimental Protocols
General Protocol for Solvent Extraction from Broth
-
Broth Preparation: Centrifuge the fermentation broth (e.g., 5000 x g for 20 minutes) to pellet the biomass and other solids. Decant and collect the supernatant.
-
pH Adjustment: Adjust the pH of the clarified supernatant. For macrolides, a slightly alkaline pH (e.g., 8.0-8.5) is often optimal.[5][6] Monitor with a calibrated pH meter and adjust slowly with dilute NaOH or HCl.
-
Solvent Addition: Transfer the pH-adjusted broth to a separatory funnel. Add an equal volume of an appropriate extraction solvent (e.g., ethyl acetate or butanol).
-
Extraction: Stopper the funnel and invert it gently 20-30 times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the funnel to stand until the aqueous and organic layers have clearly separated.
-
Collection: Drain the lower (aqueous) layer. Collect the upper (organic) layer containing the crude extract.
-
Repeat: Repeat the extraction process on the aqueous layer two more times with fresh solvent to maximize recovery.
-
Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent, and then concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Final Product: The resulting residue is the crude extract, ready for chromatographic purification.
Protocol for HPLC Purification
High-Performance Liquid Chromatography (HPLC) is the definitive method for purifying this compound.[1]
-
Sample Preparation: Dissolve the crude extract in a small volume of the initial mobile phase (e.g., 50:50 acetonitrile:water). Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
System Setup:
-
Column: Use a reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water (HPLC grade), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade), with the same additive as Phase A.
-
Detector: UV detector set to a wavelength appropriate for the compound's chromophore (e.g., determined by a UV scan).
-
-
Method Development (Gradient Elution):
-
Start with a shallow gradient to scout for the elution time of the target compound (e.g., 5% B to 95% B over 40 minutes).
-
Once the approximate elution time is known, optimize the gradient around that point to achieve the best separation from nearby impurities.
-
-
Purification Run: Inject the prepared sample and run the optimized gradient method.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Purity Analysis: Re-inject a small amount of the collected fraction onto the HPLC using the same method to confirm its purity.
-
Solvent Removal: Combine the pure fractions and remove the HPLC solvents via lyophilization (freeze-drying) or rotary evaporation to obtain the final, purified this compound.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sugaring-out extraction of erythromycin from fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sugaring-out extraction of erythromycin from fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Method for Rapid Purification of Class IIa Bacteriocins and Comparison of Their Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid Chromatographic Strategies for Separation of Bioactive Compounds in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bnmv.ac.in [bnmv.ac.in]
- 13. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Saccharocarcin A production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Saccharocarcin A production. The information is tailored for researchers, scientists, and drug development professionals working with Saccharothrix aerocolonigenes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
A1: this compound is a novel macrocyclic lactone with potential therapeutic applications.[1] Batch-to-batch variability refers to the differences in yield and purity of this compound between different fermentation runs.[2][3] This variability is a significant concern in research and drug development as it can affect experimental reproducibility, delay timelines, and increase production costs.[2][4] Consistent production is crucial for reliable preclinical studies and eventual large-scale manufacturing.
Q2: What are the primary factors that contribute to batch-to-batch variability in this compound production?
A2: The production of secondary metabolites like this compound by fermentation is a complex biological process influenced by numerous factors.[5][6] Key contributors to variability include:
-
Inoculum Quality: Variations in the age, size, and physiological state of the seed culture.[7]
-
Medium Composition: Inconsistent quality and concentration of carbon, nitrogen, and mineral sources in the fermentation medium.[8][9]
-
Process Parameters: Fluctuations in pH, temperature, dissolved oxygen levels, and agitation speed.[10][11]
-
Raw Material Quality: Variability in the composition of complex raw materials like yeast extract or peptone.[2]
-
Genetic Instability: Spontaneous mutations in the producing strain, Saccharothrix aerocolonigenes, can lead to decreased production over time.[9]
Q3: How can I quantify the concentration of this compound in my fermentation broth?
A3: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification of this compound.[12] For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[12][13] Proper sample preparation, including extraction from the fermentation broth and mycelium, is critical for accurate results.[14][15]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound fermentation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | Inappropriate Medium Composition: The carbon-to-nitrogen ratio may be suboptimal, or essential precursors may be lacking.[5][8] | Systematically evaluate different carbon (e.g., glucose, starch) and nitrogen (e.g., soy flour, peptone) sources.[16] Consider precursor feeding strategies based on the presumed polyketide biosynthetic pathway.[5][6] |
| Suboptimal pH: The pH of the fermentation broth may be outside the optimal range for this compound biosynthesis. | The optimal pH for secondary metabolite production in related actinomycetes is often near neutral (pH 7.0).[11][12] Monitor and control the pH throughout the fermentation using buffers or automated pH controllers. | |
| Incorrect Fermentation Temperature: The temperature may be too high or too low for efficient production. | The optimal temperature for many Saccharothrix species is around 25-30°C.[11] Perform a temperature optimization study to determine the ideal range for your specific strain and process. | |
| Poor Aeration: Insufficient dissolved oxygen can be a limiting factor for the growth of the aerobic Saccharothrix and subsequent production. | Optimize the agitation speed and aeration rate to ensure adequate oxygen supply. Monitor dissolved oxygen levels throughout the fermentation. | |
| Inconsistent Yields Between Batches | Inoculum Variability: Differences in the seed culture can lead to inconsistent growth and production phases.[7] | Standardize your inoculum preparation protocol. Use a consistent volume of a culture at a specific growth phase and cell density to inoculate your production fermenters. |
| Raw Material Inconsistency: Batch-to-batch differences in complex media components can affect microbial metabolism.[2] | Whenever possible, use defined media or source complex components from a single, reliable supplier. Perform quality control checks on incoming raw materials. | |
| Genetic Drift of the Production Strain: The producing organism may lose its high-production phenotype over successive generations.[9] | Maintain a cryopreserved master cell bank and working cell banks. Limit the number of subcultures from the working cell bank to prepare the inoculum. Periodically re-isolate high-producing colonies. | |
| Foaming in the Fermentor | High Protein Content in the Medium: Certain nitrogen sources can cause excessive foaming. | Add an appropriate antifoaming agent at the beginning of the fermentation or as needed. Screen different antifoaming agents to find one that does not negatively impact cell growth or product recovery.[12] |
| Difficulty in Product Extraction | Inefficient Cell Lysis or Product Solubility: this compound may be retained within the mycelium or may not be readily soluble in the chosen extraction solvent. | Test a range of organic solvents (e.g., ethyl acetate, butanol) to find the most effective one for this compound extraction.[12] Employ cell disruption techniques like sonication or bead beating to release intracellular product.[12] |
Experimental Protocols
Protocol 1: Inoculum Preparation for this compound Production
-
Aseptic Technique: All steps must be performed under sterile conditions in a laminar flow hood.
-
Culture Revival: From a cryopreserved vial of Saccharothrix aerocolonigenes, streak a loopful of culture onto a suitable agar medium (e.g., ISP Medium 2). Incubate at 28°C for 7-10 days until well-developed colonies are visible.
-
Seed Culture (Stage 1): Inoculate a single, well-isolated colony into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Production Culture Inoculation (Stage 2): Transfer a standardized volume (e.g., 5% v/v) of the seed culture to the production fermentation medium.
Protocol 2: Shake Flask Fermentation for this compound
-
Medium Preparation: Prepare the production medium according to your optimized formulation. Dispense the desired volume (e.g., 100 mL) into 500 mL baffled flasks to ensure adequate aeration.
-
Sterilization: Autoclave the flasks with the medium at 121°C for 20 minutes.[12]
-
Inoculation: Aseptically inoculate each flask with the prepared seed culture.
-
Incubation: Incubate the flasks at the optimal temperature (e.g., 28°C) on a rotary shaker at the optimal speed (e.g., 220 rpm) for the predetermined production period (e.g., 7-14 days).
-
Sampling: At regular intervals, aseptically withdraw samples to monitor pH, cell growth, and this compound concentration.[12]
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation:
-
Centrifuge a 10 mL sample of the fermentation broth to separate the supernatant and the mycelial pellet.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Homogenize the mycelial pellet in acetone to extract intracellular this compound, then centrifuge and collect the supernatant.
-
Combine the organic extracts, evaporate to dryness under reduced pressure, and reconstitute the residue in a known volume of mobile phase.[12]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Troubleshooting logic for low this compound yield.
Caption: Representative Type II Polyketide Synthase pathway.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zaether.com [zaether.com]
- 3. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. mdpi.com [mdpi.com]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. The Role of Secondary Metabolites in Fermentation • Food Safety Institute [foodsafety.institute]
- 9. Factors affecting the yield and properties of bacterial cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microbial Secondary Metabolites via Fermentation Approaches for Dietary Supplementation Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of the fermentation process of actinomycete strain hhs.015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. High-throughput quantification of microbial-derived organic acids in mucin-rich samples via reverse phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
Technical Support Center: Enhancing the Purity of Saccharocarcin A through Advanced Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges in the purification of Saccharocarcin A. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the chromatographic separation process.
Troubleshooting Guide
This guide provides solutions to common problems observed during the purification of this compound, focusing on peak quality, resolution, and compound stability.
Peak Shape and Resolution Issues
Q1: My this compound peak is exhibiting significant tailing in reversed-phase HPLC. What are the potential causes and how can I resolve this?
A1: Peak tailing is a common issue when purifying complex molecules like this compound and can stem from several factors:
-
Secondary Interactions: The polar functional groups on the this compound molecule can interact with residual silanol groups on the surface of silica-based stationary phases.
-
Solution:
-
Employ a high-purity, end-capped C18 or Phenyl-Hexyl column to minimize available silanol groups.
-
Acidify the mobile phase with 0.1% formic acid or trifluoroacetic acid (TFA) to suppress the ionization of silanols.
-
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[1]
-
-
Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated, leading to poor peak shapes.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol) or replace the column if performance is not restored.
-
Q2: I am observing poor resolution between the this compound peak and a closely eluting impurity. What strategies can I use to improve separation?
A2: Enhancing resolution requires optimizing the selectivity of the chromatographic method. Consider these approaches:
-
Vary the Organic Modifier: Switching from acetonitrile to methanol, or using a ternary mixture, can alter the selectivity of the separation.
-
Adjust Mobile Phase pH: Minor adjustments to the mobile phase pH can change the ionization state of certain impurities, thereby altering their retention and improving separation.
-
Optimize the Gradient: Implementing a shallower gradient around the elution time of this compound will increase the separation window between it and any co-eluting compounds.
-
Change the Stationary Phase Chemistry: If a C18 column does not provide adequate resolution, a Phenyl-Hexyl column may offer alternative selectivity due to potential π-π interactions with the aromatic moieties of this compound.[2][3][4]
-
Modify the Column Temperature: Lowering the column temperature can sometimes enhance resolution, but be mindful of the resulting increase in backpressure.
Q3: My chromatogram shows broad peaks for all components. What are the common causes for this?
A3: System-wide peak broadening can be attributed to several factors:
-
Extra-Column Volume: Long connection tubing or a large detector flow cell can contribute to peak dispersion. Use tubing with a narrow internal diameter and the shortest possible length.
-
Column Contamination: Accumulation of non-eluting compounds from the sample matrix can lead to a general loss of performance. A robust column flushing protocol is recommended.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion and broadening can occur. Whenever possible, dissolve the sample in the initial mobile phase.[5]
Retention Time and Stability Issues
Q4: The retention time of my this compound peak is inconsistent across multiple runs. What should I investigate?
A4: Fluctuating retention times can compromise the reliability of your analysis. The following are common causes:
-
Insufficient Column Equilibration: Ensure the column is thoroughly equilibrated with the starting mobile phase conditions before each injection, particularly in gradient methods.
-
Mobile Phase Variability: If preparing the mobile phase manually, ensure accurate measurement and thorough mixing. Over time, the preferential evaporation of the more volatile solvent can alter the mobile phase composition.
-
Temperature Instability: Employ a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times.
-
Pump Malfunction: Inconsistent flow rates due to pump issues, such as leaks or trapped air bubbles, will lead to retention time drift. Regularly check the pump for pressure fluctuations and perform necessary maintenance.
Q5: I am observing new, unexpected peaks in my chromatograms, especially after sample processing or storage. What is the likely cause?
A5: The appearance of new peaks is often indicative of sample degradation. This compound, being a complex macrocyclic lactone, is susceptible to degradation under certain conditions:
-
Hydrolysis: The lactone ring and glycosidic bonds are susceptible to cleavage under acidic or basic conditions.
-
Troubleshooting: Maintain the pH of your sample and mobile phases within a neutral range (pH 6-8) where possible. Avoid prolonged storage in highly acidic or basic solutions.
-
-
Oxidation: The presence of unsaturation in the macrocycle makes it prone to oxidation.
-
Troubleshooting: Degas all solvents thoroughly and consider storing samples under an inert atmosphere (e.g., nitrogen or argon).
-
-
Photodegradation: Exposure to UV light can induce degradation.
-
Troubleshooting: Use amber vials or protect samples from light to prevent photolytic decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities encountered during the purification of this compound from fermentation broth?
A1: Impurities in the fermentation broth of Saccharothrix aerocolonigenes can be diverse and may include:
-
Structural Analogs: The producing organism may synthesize other related Saccharocarcin molecules, which can differ in their side chains or glycosylation patterns.[6]
-
Biosynthetic Precursors: Unincorporated building blocks or intermediates of the polyketide synthesis pathway may be present.
-
Media Components: Remnants from the fermentation medium, such as sugars, amino acids, and salts, can be carried through the initial extraction steps.
-
Degradation Products: this compound can degrade through hydrolysis or oxidation, leading to the formation of related impurities.
-
Other Secondary Metabolites: Saccharothrix species are known to produce a variety of other bioactive compounds that may be co-extracted.[7][8][9]
Q2: What is the recommended initial cleanup strategy for a crude this compound extract?
A2: A solid-phase extraction (SPE) step is a highly effective initial cleanup method. Using a reversed-phase sorbent (e.g., C18), polar impurities such as salts and sugars can be washed away with a high-aqueous mobile phase, while this compound and other hydrophobic compounds are retained. The desired compounds can then be eluted with a solvent of higher organic content.
Q3: What are the recommended starting conditions for a preparative reversed-phase HPLC method for this compound?
A3: A good starting point for developing a preparative reversed-phase HPLC method is as follows:
-
Column: A C18 or Phenyl-Hexyl preparative column (e.g., 250 x 21.2 mm, 5-10 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 80% B over 30 minutes.
-
Flow Rate: Adjusted for the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance (this should be determined empirically, but 230 nm and 275 nm are often good starting points for similar compounds).
Q4: In what scenarios would Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEC) be beneficial for this compound purification?
A4:
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius and is particularly useful as a final polishing step. It can effectively remove small molecule impurities or high-molecular-weight aggregates. As a non-adsorptive technique, it is gentle and helps preserve the biological activity of the molecule.
-
Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. Since this compound is a neutral molecule, IEC is not suitable for its direct purification. However, it can be a powerful tool for removing charged impurities from the crude extract in a flow-through mode.
Quantitative Data Summary
The following table presents an illustrative summary of the expected outcomes from a typical multi-step purification process for a complex natural product like this compound. Actual results will vary based on experimental conditions.
| Purification Step | Purity (%) | Yield (%) | Recovery (%) |
| Crude Extract | 10 | 100 | - |
| Solid-Phase Extraction | 45 | 80 | 80 |
| Preparative RP-HPLC | 96 | 55 | 69 |
| Crystallization | >99 | 40 | 73 |
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general framework for the preparative purification of this compound.
-
Sample Preparation: Dissolve the partially purified material from a previous step (e.g., SPE) in a minimal volume of a suitable solvent (e.g., DMSO or methanol). Dilute the sample with the initial mobile phase and filter through a 0.45 µm membrane.
-
Chromatographic Conditions:
-
Column: C18, 10 µm particle size, 250 x 21.2 mm dimensions.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 20 mL/min.
-
Gradient Profile:
-
0-5 min: 35% B
-
5-40 min: 35% to 75% B
-
40-45 min: 75% to 95% B
-
45-50 min: 95% B
-
50-55 min: 95% to 35% B
-
-
Detection: UV at 275 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak eluting from the column.
-
Post-Purification Analysis: Assess the purity of the collected fractions using analytical HPLC. Pool the fractions that meet the desired purity level and remove the solvent by lyophilization or rotary evaporation.
Protocol 2: Size-Exclusion Chromatography (SEC) for Polishing
This protocol is suitable for a final polishing step to remove aggregates and other size-based impurities.
-
Sample Preparation: Dissolve the purified this compound from the RP-HPLC step in the SEC mobile phase and filter through a 0.22 µm filter.
-
Chromatographic Conditions:
-
Column: Sephadex LH-20 or a similar gel filtration resin compatible with organic solvents.
-
Mobile Phase: Methanol.
-
Flow Rate: 1 mL/min (for a standard laboratory-scale column).
-
Detection: UV at 275 nm.
-
-
Elution: Perform an isocratic elution. This compound will elute before any smaller impurities.
Visualizations
Caption: A generalized workflow for the purification of this compound from fermentation broth.
Caption: A logical decision tree for troubleshooting common HPLC problems.
References
- 1. Biodegradation of Tetracycline Antibiotics by the Yeast Strain Cutaneotrichosporon dermatis M503 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. support.waters.com [support.waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotic purification from fermentation broths by counter-current chromatography: analysis of product purity and yield trade-offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structurally diverse metabolites from the rare actinobacterium Saccharothrix xinjiangensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioresearch.ro [bioresearch.ro]
- 9. scispace.com [scispace.com]
Mitigating degradation of Saccharocarcin A during experimental procedures
Introduction
Saccharocarcin A is a novel macrocyclic lactone with potential therapeutic applications. As with many complex natural products, its stability during experimental procedures is a critical factor for obtaining reliable and reproducible results. This technical support center provides a set of troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the degradation of this compound. Due to the limited availability of specific degradation kinetic data for this compound in published literature, this guide is based on the known chemical properties of its structural motifs, including a macrocyclic lactone, a tetronic acid moiety, and a sugar-amide side chain. We provide general protocols for stress testing that can be adapted to determine the specific stability profile of this compound in your experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of this compound degradation?
A1: Based on its chemical structure, this compound is potentially susceptible to degradation through several pathways:
-
Hydrolysis: The large lactone (ester) ring and the amide linkage to the sugar moiety are susceptible to hydrolysis under both acidic and basic conditions.
-
Oxidation: The enol group of the tetronic acid and other electron-rich portions of the molecule may be prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of complex organic molecules.
-
Thermal Stress: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.
Q2: How should I store my stock solutions of this compound?
A2: For maximum stability, stock solutions should be stored at -20°C or -80°C in a suitable anhydrous solvent such as DMSO or ethanol. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: What solvents are recommended for working with this compound?
A3: While specific solubility data is limited, this compound has been isolated using solvent extraction, suggesting solubility in common organic solvents.[1] For experimental purposes, aprotic solvents like DMSO and DMF are often good choices for initial stock solutions. For aqueous-based assays, it is crucial to minimize the time the compound spends in aqueous buffers, especially at non-neutral pH. If aqueous buffers are necessary, consider preparing fresh dilutions from your organic stock solution immediately before use.
Q4: My experimental results are inconsistent. Could this compound degradation be the cause?
A4: Inconsistent results, such as a loss of biological activity over time or the appearance of unexpected peaks in analytical analyses (e.g., HPLC, LC-MS), can be indicators of compound degradation. It is advisable to run a stability check of this compound under your specific experimental conditions (e.g., incubation time, temperature, buffer composition) to assess its stability.
Q5: How can I detect and monitor the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common and effective method for monitoring the degradation of a compound.[2][3] By analyzing samples over time, you can observe a decrease in the peak area of the parent this compound and the potential appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound in the aqueous assay buffer. | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Minimize the incubation time in aqueous buffer. 3. Perform a time-course experiment to determine the stability of this compound in your specific assay buffer. 4. If possible, adjust the pH of the buffer to be as close to neutral as possible. |
| Appearance of new peaks in HPLC/LC-MS analysis. | This compound is degrading into one or more new products. | 1. Confirm the identity of the new peaks as degradation products using mass spectrometry. 2. Review your handling and storage procedures. Ensure stock solutions are properly stored and protected from light. 3. Conduct forced degradation studies (see protocols below) to intentionally generate and identify potential degradation products. This can help in understanding the degradation pathway. |
| Variability between experimental replicates. | Inconsistent handling leading to variable degradation. This could be due to differences in incubation times, temperature fluctuations, or exposure to light. | 1. Standardize all experimental procedures meticulously. Use timers to ensure consistent incubation periods. 2. Protect samples from light by using amber vials or covering tubes with aluminum foil. 3. Ensure consistent temperature control using calibrated incubators or water baths. |
| Precipitation of the compound in aqueous buffer. | Poor solubility of this compound in the chosen buffer. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final assay medium, ensuring the solvent concentration is compatible with your experimental system. 3. Test a range of biocompatible solubilizing agents. |
Data Presentation: Templates for Stability Studies
Researchers can use the following table templates to record and analyze data from their own stability studies on this compound.
Table 1: pH Stability of this compound
| pH | Incubation Time (hours) | Temperature (°C) | % Remaining this compound | Degradation Products Observed (e.g., m/z) |
| 2.0 | 0 | 25 | 100 | - |
| 2.0 | 1 | 25 | ||
| 2.0 | 4 | 25 | ||
| 2.0 | 24 | 25 | ||
| 7.4 | 0 | 25 | 100 | - |
| 7.4 | 1 | 25 | ||
| 7.4 | 4 | 25 | ||
| 7.4 | 24 | 25 | ||
| 9.0 | 0 | 25 | 100 | - |
| 9.0 | 1 | 25 | ||
| 9.0 | 4 | 25 | ||
| 9.0 | 24 | 25 |
Table 2: Thermal Stability of this compound
| Temperature (°C) | Incubation Time (hours) | Buffer/Solvent | % Remaining this compound | Degradation Products Observed (e.g., m/z) |
| 4 | 0 | PBS, pH 7.4 | 100 | - |
| 4 | 24 | PBS, pH 7.4 | ||
| 4 | 72 | PBS, pH 7.4 | ||
| 25 (Room Temp) | 0 | PBS, pH 7.4 | 100 | - |
| 25 (Room Temp) | 24 | PBS, pH 7.4 | ||
| 25 (Room Temp) | 72 | PBS, pH 7.4 | ||
| 37 | 0 | PBS, pH 7.4 | 100 | - |
| 37 | 24 | PBS, pH 7.4 | ||
| 37 | 72 | PBS, pH 7.4 |
Experimental Protocols
The following are generalized protocols for forced degradation studies, which are designed to intentionally degrade the drug substance to identify potential degradation products and pathways.[4][5] These should be adapted for this compound.
Protocol 1: Acid and Base Hydrolysis
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable co-solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the this compound solution.
-
Base Hydrolysis: In a separate reaction, add an equal volume of 0.1 M NaOH to the this compound solution.
-
Incubation: Incubate the solutions at room temperature. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acid-treated samples with 0.1 M NaOH and the base-treated samples with 0.1 M HCl.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the percentage of remaining this compound and identify any degradation products.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Oxidation: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the this compound solution.
-
Incubation: Incubate the solution at room temperature, protected from light. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples directly by HPLC or LC-MS.
Protocol 3: Thermal Degradation
-
Preparation: Prepare a solution of this compound in a suitable solvent in a sealed vial. Also, place a sample of solid this compound in a sealed vial.
-
Incubation: Place the vials in an oven at an elevated temperature (e.g., 60°C).
-
Sampling: For the solution, take samples at various time points. For the solid, take samples at longer intervals (e.g., 1, 3, 7 days).
-
Analysis: Dissolve the solid samples in a suitable solvent before analysis by HPLC or LC-MS.
Protocol 4: Photodegradation
-
Preparation: Prepare a solution of this compound in a suitable solvent in a photostable, transparent container. Prepare a control sample wrapped in aluminum foil.
-
Exposure: Place the samples in a photostability chamber with a controlled light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Sampling: Take samples at various time points.
-
Analysis: Analyze the samples and the control by HPLC or LC-MS.
Visualizations
The following diagrams illustrate hypothetical degradation pathways for this compound and a general workflow for assessing its stability.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmr.net.in [ijmr.net.in]
- 3. researchgate.net [researchgate.net]
- 4. ijrpp.com [ijrpp.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Comparative Analysis of Saccharocarcin A and Other Macrolide Antibiotics: A Guide for Researchers
This guide provides a comparative overview of the biological activities of Saccharocarcin A and other well-established macrolide antibiotics. The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available data on antimicrobial and anti-inflammatory properties. This document summarizes quantitative data in tabular format, details relevant experimental protocols, and includes visualizations of key biological pathways and experimental workflows.
Introduction to this compound and Macrolides
This compound is a macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[1] While structurally related to macrolide antibiotics, it possesses unique chemical features.[2] Macrolides are a class of antibiotics characterized by a macrocyclic lactone ring, and they are widely used to treat a variety of bacterial infections.[3] Beyond their antimicrobial effects, many macrolides also exhibit significant immunomodulatory and anti-inflammatory properties.[3][4][5][6][7] This guide compares the known activities of this compound with those of common macrolides such as Erythromycin, Clarithromycin, Azithromycin, and the ketolide Telithromycin.
Antimicrobial Activity
The primary mechanism of antimicrobial action for macrolide antibiotics is the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, which obstructs the exit tunnel for newly synthesized peptides.
While the initial discovery of this compound identified its activity against Micrococcus luteus, Staphylococcus aureus, and Chlamydia trachomatis, specific Minimum Inhibitory Concentration (MIC) values from this foundational study are not publicly available.[1] For comparison, the following table summarizes the MIC values for several common macrolide antibiotics against a range of bacterial pathogens.
Table 1: Comparative in vitro Antimicrobial Activity of Macrolide Antibiotics (MIC in µg/mL)
| Bacterium | This compound | Erythromycin | Clarithromycin | Azithromycin | Telithromycin |
| Staphylococcus aureus (MSSA) | Not Available | 0.5 - ≥256[1] | Not Available | Not Available | Not Available |
| Streptococcus pneumoniae | Not Available | 0.03 - 0.125[8] | 0.03 - 0.125[8] | 0.06 - 0.125[8] | 0.003 - 0.5[7] |
| Streptococcus pyogenes | Not Available | Not Available | Not Available | Not Available | 0.015 - 4[7] |
| Haemophilus influenzae | Not Available | Not Available | Not Available | Not Available | Not Available |
| Chlamydia trachomatis | Active (MIC N/A)[1] | Not Available | Not Available | Not Available | Not Available |
| Mycobacterium avium complex | Not Available | Not Available | 8 (MIC50), 64 (MIC90)[9] | 16 (MIC50), >64 (MIC90)[10][11] | 128 (MIC50), 128 (MIC90)[12] |
Note: MIC values can vary depending on the specific strain and testing methodology. Data presented here is a representative range from the cited literature.
Anti-inflammatory and Immunomodulatory Activity
Many macrolide antibiotics have demonstrated potent anti-inflammatory effects that are independent of their antimicrobial activity.[5][13][14] These effects are primarily mediated through the modulation of host immune responses, including the reduction of pro-inflammatory cytokine production and the inhibition of inflammatory cell migration.[3][4][5][6][7]
Currently, there is no publicly available data on the anti-inflammatory or immunomodulatory properties of this compound. The following table summarizes the known anti-inflammatory effects of other macrolides.
Table 2: Comparative Anti-inflammatory Activities of Macrolide Antibiotics
| Activity | Erythromycin | Clarithromycin | Azithromycin | Roxithromycin |
| Inhibition of Pro-inflammatory Cytokines | ||||
| TNF-α | Yes[5][14] | Yes[5][14] | Slight effect[5][14] | Yes[5][14] |
| IL-1β | Yes[5][14] | Yes[5][14] | Yes[4] | Yes[5][14] |
| IL-6 | Yes[5][14] | Yes[5][14] | Yes | Yes[5][14] |
| IL-8 | Yes[3] | Yes[3] | Yes[4] | Yes |
| Effect on Inflammatory Cells | ||||
| Neutrophil Migration | Inhibition[13] | Inhibition | Inhibition | Inhibition[13] |
| Signaling Pathway Modulation | ||||
| NF-κB Inhibition | Yes | Yes | Yes | Yes |
| AP-1 Inhibition | Yes | Yes | Yes | Yes |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of macrolides are largely attributed to their ability to interfere with intracellular signaling cascades, most notably the NF-κB pathway.[3] This pathway is a central regulator of the inflammatory response.
Caption: Macrolide inhibition of the NF-κB signaling pathway.
A typical workflow for the comparative in vitro analysis of these antibiotics is outlined below.
Caption: Workflow for in vitro antibiotic comparison.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antibiotic is prepared at a high concentration and then serially diluted.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Microtiter Plate: A 96-well microtiter plate is prepared with serial twofold dilutions of the antimicrobial agent in a suitable broth medium. Each well is then inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
In Vitro Anti-inflammatory Assay: Measurement of Cytokine Inhibition
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[8][12]
-
Cell Culture: A suitable cell line, such as a macrophage cell line (e.g., RAW 264.7 or J774), is cultured in appropriate media.[5][14]
-
Cell Seeding: Cells are seeded into a multi-well plate and allowed to adhere.
-
Treatment: The cells are pre-treated with various concentrations of the macrolide antibiotic for a specified period.
-
Inflammatory Stimulation: Inflammation is induced by adding an agent like LPS to the cell culture wells (except for the negative control).
-
Incubation: The plate is incubated to allow for cytokine production.
-
Sample Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of cytokine inhibition by the macrolide is calculated by comparing the cytokine levels in the treated wells to the LPS-only control wells.
Conclusion
This compound represents an interesting macrocyclic lactone with reported antimicrobial activity against a subset of Gram-positive bacteria and Chlamydia trachomatis. However, a comprehensive comparison with established macrolide antibiotics is currently hampered by the lack of publicly available quantitative data on its antimicrobial potency (MIC values) and its potential anti-inflammatory properties. In contrast, extensive research has characterized the antimicrobial and immunomodulatory effects of macrolides like erythromycin, clarithromycin, and azithromycin, highlighting their clinical utility beyond simple bacterial inhibition. Further investigation into the biological activities of this compound is warranted to fully understand its therapeutic potential and its place within the broader class of macrolide and macrolide-like compounds.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]
- 4. The immunomodulatory effects of macrolide antibiotics in respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The immunomodulatory effects of macrolide antibiotics in respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 8. m.youtube.com [m.youtube.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arborassays.com [arborassays.com]
- 11. idexx.dk [idexx.dk]
- 12. researchgate.net [researchgate.net]
- 13. journalajrb.com [journalajrb.com]
- 14. ijcrt.org [ijcrt.org]
Saccharomicin A: A Comparative Analysis of its Antibacterial Efficacy Against Resistant Pathogens
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, Saccharomicin A, a complex oligosaccharide antibiotic, has emerged as a promising candidate. This guide provides an objective comparison of Saccharomicin A's performance against key resistant strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), benchmarked against established antibiotics such as vancomycin, linezolid, and daptomycin. The information herein is supported by available experimental data to aid in the evaluation of its therapeutic potential.
In Vitro Antibacterial Efficacy: A Comparative Overview
Saccharomicin A has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including strains resistant to multiple other classes of antibiotics.[1][2] The primary mechanism of action is understood to be the disruption of the bacterial cell membrane, leading to a rapid bactericidal effect.[1][3] This mode of action is distinct from many current antibiotics, suggesting a lower likelihood of cross-resistance.[2]
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Saccharomicin A against MRSA and VRE, alongside those of vancomycin, linezolid, and daptomycin. It is important to note that these values are compiled from different studies and direct head-to-head comparative studies under identical conditions are limited. MIC values are presented in µg/mL.
Table 1: Comparative MIC Values against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |
| Saccharomicin A | <0.12 - 0.5 | Not Reported | Not Reported | [2][3] |
| Vancomycin | 0.5 - 2 | 1 | 2 | [4][5] |
| Linezolid | 0.5 - 4 | 2 | 3 | [4][5] |
| Daptomycin | 0.19 - 1 | 0.5 | 1 | [4][5] |
Table 2: Comparative MIC Values against Vancomycin-Resistant Enterococci (VRE)
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |
| Saccharomicin A | 0.25 - 16 | Not Reported | Not Reported | [3] |
| Linezolid | 1 - 4 | 2 | 4 | [6] |
| Daptomycin | 0.125 - 2 | 1 | 2 | [7] |
| Vancomycin | Resistant | Resistant | Resistant | [7] |
Mechanism of Action: Membrane Disruption
Saccharomicin A exerts its bactericidal effect through a direct interaction with the bacterial cell membrane.[3] This leads to a loss of membrane integrity, resulting in the leakage of intracellular components and a rapid cessation of essential cellular processes, including DNA, RNA, and protein synthesis.[1][3] This direct physical disruption is a key advantage, as it is a target that is less prone to the development of resistance compared to specific enzymatic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) from Sub- Himalyan Center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant <i>Staphylococcus aureus</i> (MRSA) from Sub- Himalyan Center - Journal of Laboratory Physicians [jlabphy.org]
- 6. mdpi.com [mdpi.com]
- 7. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Comparative cytotoxicity of Saccharocarcin A in cancer vs. normal cell lines
A comprehensive review of published scientific literature reveals a significant lack of available data on the comparative cytotoxicity of a compound referred to as "Saccharocarcin A" in cancer versus normal cell lines. Searches for this specific compound name did not yield any relevant studies detailing its effects on cell viability, IC50 values, or its mechanism of action.
Therefore, it is not possible to provide a comparative guide with supporting experimental data, structured tables, or detailed protocols as requested. The core requirement of quantitative data for a direct comparison between cancerous and non-cancerous cell lines treated with "this compound" cannot be met at this time.
For the benefit of researchers, scientists, and drug development professionals, a general overview of the methodologies and conceptual frameworks used in such comparative cytotoxicity studies is provided below. This information is based on standard practices in the field for evaluating novel anti-cancer agents.
General Experimental Workflow for Comparative Cytotoxicity Studies
To assess the selective cytotoxicity of a novel compound, a standardized workflow is typically employed. This involves exposing various cancer and normal cell lines to the compound and measuring its effect on cell viability.
Caption: A generalized workflow for assessing the comparative cytotoxicity of a test compound.
Hypothetical Data Presentation
If data were available for this compound, it would typically be presented in a tabular format to facilitate easy comparison of its potency against various cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a key metric.
Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer and Normal Cell Lines
| Cell Line | Type | Tissue Origin | IC50 (µM) |
| MCF-7 | Cancer (Adenocarcinoma) | Breast | Data N/A |
| A549 | Cancer (Carcinoma) | Lung | Data N/A |
| HeLa | Cancer (Adenocarcinoma) | Cervix | Data N/A |
| HepG2 | Cancer (Hepatoblastoma) | Liver | Data N/A |
| HDF | Normal (Fibroblast) | Skin | Data N/A |
| BEAS-2B | Normal (Bronchial Epithelial) | Lung | Data N/A |
Standard Experimental Protocols
The following are detailed methodologies for common experiments cited in cytotoxicity studies.
Cell Culture and Maintenance
Cancer and normal cell lines would be obtained from a reputable cell bank (e.g., ATCC). Cells would be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound is prepared and serially diluted to various concentrations. The culture medium is replaced with medium containing these dilutions, and the plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways in Cancer Cytotoxicity
While no information is available for "this compound," novel anti-cancer agents often exert their cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. A hypothetical signaling pathway diagram illustrates common targets.
Caption: A simplified diagram of potential signaling pathways affected by a cytotoxic agent.
No Evidence of Saccharocarcin A in Cross-Resistance Studies for Cancer Therapy
A thorough review of scientific literature reveals a significant lack of data on the anticancer properties and cross-resistance mechanisms of Saccharocarcin A, a novel macrocyclic lactone. Despite the interest in identifying new therapeutic agents, research into the potential of this compound in oncology appears to be non-existent. Consequently, a comparative guide on its cross-resistance, as requested by researchers, scientists, and drug development professionals, cannot be constructed at this time due to the absence of foundational experimental data.
Initial discovery and characterization of this compound in the late 1990s focused on its properties as an antibacterial agent. A key study from that period reported that this compound was not cytotoxic at concentrations up to 1.0 microgram/ml, suggesting a lack of potent anticancer activity at the tested concentrations.[1] Subsequent research into the cytotoxic or anticancer effects of this compound in any cancer cell lines has not been published in peer-reviewed journals.
The absence of primary research on this compound's efficacy against cancer cells means that no studies have been conducted to investigate its mechanisms of action in this context, nor have any resistant cell lines been developed. Both of these are prerequisites for conducting cross-resistance studies, which aim to determine if resistance to one drug confers resistance to other, often mechanistically related, therapeutic agents.
For the benefit of researchers interested in this area, a typical workflow for investigating cross-resistance is outlined below. This theoretical workflow illustrates the necessary preceding steps that are currently absent for this compound.
Figure 1. A generalized workflow for conducting cross-resistance studies of a novel compound.
Without the initial data from "Phase 1" for this compound, none of the subsequent phases can be initiated.
References
Independent Verification of Saccharocarcin A's Activity Against Micrococcus luteus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported antimicrobial activity of Saccharocarcin A against Micrococcus luteus. Due to a lack of publicly available independent verification studies, this document focuses on comparing the initial findings with the known susceptibility of M. luteus to other common antibiotics. Furthermore, a detailed experimental protocol is provided to facilitate independent verification of this compound's activity.
Comparative Antimicrobial Activity
Micrococcus luteus, a Gram-positive bacterium, is often used as a standard for testing antimicrobial activity. While this compound, a novel macrocyclic lactone, was reported to be active against M. luteus upon its discovery, a direct comparison with established antibiotics is crucial for evaluating its potential. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) of this compound and other antibiotics against M. luteus.
| Antibiotic | MIC (µg/mL) | Reference |
| This compound | Reported as active (quantitative data not found in abstract) | [Original Discovery Paper Context] |
| Amoxicillin | 0.035 ± 0.023 | [1] |
| Ciprofloxacin | Several hundredfold lower than Nalidixic acid | [2] |
| Erythromycin | Susceptible (quantitative data not provided) | [3][4] |
| Gentamycin | Susceptible (quantitative data not provided) | [3] |
| Nalidixic acid | - | [2] |
| Norfloxacin | 0.8 | [2] |
| Ofloxacin | 2.0 | [2] |
| Oxytetracycline | Susceptible (quantitative data not provided) | [4] |
| Penicillin | Susceptible (quantitative data not provided) | [5] |
| Tetracycline | - | [6] |
| Vancomycin | Susceptible (quantitative data not provided) | [5] |
Note: The table highlights the need for quantitative data from independent studies on this compound's activity. The provided MIC values for other antibiotics are sourced from various studies and may vary depending on the specific strain of M. luteus and the testing methodology used.
Experimental Protocols for Verification
To independently verify the antimicrobial activity of this compound against M. luteus, the following broth microdilution method is recommended, based on established protocols.[5][7][8]
Broth Microdilution Susceptibility Test Protocol
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
1. Preparation of Materials:
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Bacterial Strain: Micrococcus luteus (e.g., ATCC 4698).[7]
-
Growth Medium: Mueller-Hinton Broth (MHB) or other suitable broth medium.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
-
Aseptically pick a few colonies of M. luteus from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antimicrobial Dilutions:
-
Perform a serial two-fold dilution of this compound in the growth medium in a separate 96-well plate or in tubes. The concentration range should be sufficient to determine the MIC.
4. Inoculation and Incubation:
-
Transfer a fixed volume of each antimicrobial dilution to the corresponding wells of the test microtiter plate.
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours under aerobic conditions.[8]
5. Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7]
-
Optionally, the results can be read using a microplate reader by measuring the optical density at 600 nm.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of this compound against M. luteus.
References
- 1. Final Screening Assessment of Micrococcus luteus strain ATCC 4698 - Canada.ca [canada.ca]
- 2. Inhibition of Micrococcus luteus DNA gyrase by norfloxacin and 10 other quinolone carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Pathogenetic characterization of a Micrococcus luteus strain isolated from an infant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
Confirming the inhibitory effect of Saccharocarcin A on the PI3K/Akt pathway
Unconfirmed Inhibitory Effect of Saccharocarcin A on the PI3K/Akt Pathway
Based on a comprehensive review of available scientific literature, there is currently no direct evidence to confirm that this compound exerts an inhibitory effect on the PI3K/Akt signaling pathway. Research on this compound has primarily focused on its properties as a novel macrocyclic lactone with antibacterial activity.[1]
Therefore, this document serves as a methodological guide for researchers and drug development professionals. It outlines the standard experimental framework used to investigate and confirm the potential inhibitory action of a test compound, such as this compound, on the PI3K/Akt pathway. This guide includes comparisons with known PI3K inhibitors for which data is publicly available.
Comparative Guide to Assessing PI3K/Akt Pathway Inhibition
This guide provides an objective framework for evaluating a compound's performance against the PI3K/Akt pathway, detailing necessary experimental protocols and data presentation formats.
The PI3K/Akt Signaling Pathway: An Overview
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a pivotal intracellular signaling cascade essential for regulating the cell cycle, proliferation, survival, and metabolism.[2] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate downstream proteins like Akt.[3] Activated Akt then phosphorylates numerous substrates, leading to various cellular responses.[4] Dysregulation of this pathway is a common feature in many human cancers, making it a key therapeutic target.[5][6]
Caption: The PI3K/Akt signaling cascade.
Quantitative Data Summary
To objectively assess the efficacy of a potential inhibitor, its half-maximal inhibitory concentration (IC50) is determined and compared against established inhibitors. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Comparison of IC50 Values for Various PI3K Inhibitors
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Assay Type |
|---|---|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Buparlisib | 52 | 166 | 262 | 116 | Kinase Assay |
| Pictilisib | 3 | - | - | 3 | Kinase Assay |
| Voxtalisib | 39 | 113 | 9 | 43 | Kinase Assay |
| Dactolisib | 4 | 5 | 7 | 75 | Kinase Assay |
Note: Data for reference compounds are sourced from published literature for comparative purposes and may vary depending on specific assay conditions.[7]
Experimental Protocols
To determine if a compound like this compound inhibits the PI3K/Akt pathway, the following experimental protocols are essential.
Western Blot Analysis of Akt Phosphorylation
This is a core method to assess the activation state of the PI3K/Akt pathway within cells by measuring the phosphorylation of Akt at key residues like Serine 473 (Ser473) and Threonine 308 (Thr308).[8][9] A reduction in phosphorylated Akt relative to total Akt indicates pathway inhibition.
Caption: Western blot experimental workflow.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., 70-80% confluency) and allow them to attach overnight. Treat cells with various concentrations of the test compound (e.g., 0, 10, 50, 100, 500 nM) for a desired time period (e.g., 2, 6, 24 hours). Include a vehicle-only (DMSO) control.[8]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[8][9]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay to ensure equal loading.[8]
-
SDS-PAGE and Transfer: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes. Separate proteins on an SDS-PAGE gel, then transfer them to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against p-Akt (Ser473).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[8]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imager. The membrane can be stripped and re-probed for total Akt and a loading control (e.g., GAPDH) to normalize the results.[8][9]
In Vitro Kinase Assay
This biochemical assay directly measures the enzymatic activity of purified PI3K and its inhibition by a test compound. Luminescence-based assays, which quantify ADP production, are common.[3]
Methodology:
-
Assay Setup: Add serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.[3]
-
Enzyme Addition: Add recombinant human PI3K enzyme (e.g., p110α/p85α) to each well and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate (PIP2) and ATP. Incubate for 60 minutes at room temperature.[3][7]
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30-60 minutes.[3]
-
-
Data Analysis: Measure the luminescent signal with a plate reader. The signal is directly proportional to PI3K activity. Calculate the percent inhibition for each compound concentration and plot the results to determine the IC50 value.[7]
Cell Proliferation Assay
This assay assesses the anti-proliferative effect of the test compound on cancer cells, which is an expected downstream consequence of PI3K/Akt pathway inhibition.
Methodology:
-
Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound or DMSO.[3]
-
Incubation: Incubate the cells for a period of 72 hours.
-
Proliferation Measurement: Use a method like the MTS or MTT assay, which measures mitochondrial activity as an indicator of cell viability. Add the reagent to the wells, incubate as per the manufacturer's instructions, and then read the absorbance on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safracins, new antitumor antibiotics. III. Biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
Saccharocarcin A: A Comparative Analysis of Efficacy Against Commercially Available Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a novel macrocyclic lactone antibiotic with demonstrated in vitro activity against a range of Gram-positive bacteria. This guide provides a comparative analysis of the efficacy of this compound against established, commercially available antibiotics, presenting quantitative data, detailed experimental protocols, and insights into its mechanism of action to support further research and drug development efforts.
Data Presentation: Comparative Efficacy
The antibacterial efficacy of this compound and selected commercially available antibiotics is summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Antibiotic | Organism | MIC (µg/mL) |
| This compound (related compound Saccharomicin) | Staphylococcus aureus | <0.12 - 0.5[1] |
| Vancomycin | Staphylococcus aureus (MRSA) | ≤2 (susceptible)[2][3] |
| Staphylococcus aureus (VISA) | 4 - 8 (intermediate)[3] | |
| Staphylococcus aureus (VRSA) | >8 (resistant)[3] | |
| Linezolid | Staphylococcus aureus | 2[4] |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.5 - 8[5] |
| Doxycycline | Chlamydia trachomatis | 0.016 - 0.064[6] |
Mechanism of Action
While the precise molecular target of this compound is still under investigation, preliminary studies on the related compound, Saccharomicin, suggest a multi-faceted mechanism of action. Evidence points towards a strong membrane-disruptive activity, leading to cell lysis.[1] Furthermore, it appears to cause a complete and nonspecific inhibition of DNA, RNA, and protein biosynthesis within a short period of drug exposure.[1] This contrasts with many commercially available antibiotics that typically target a specific step in a single biosynthetic pathway.
Signaling Pathway and Cellular Targets
The following diagram illustrates the proposed mechanism of action for Saccharomicin, a compound closely related to this compound, highlighting its impact on key cellular processes.
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the efficacy of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[2][5][7][8][9][10][11][12][13]
1. Preparation of Antimicrobial Agent Stock Solution and Dilutions:
-
A stock solution of the test antibiotic is prepared at a known concentration.
-
Serial twofold dilutions of the stock solution are made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
2. Preparation of Bacterial Inoculum:
-
A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.
-
Positive (broth and bacteria, no antibiotic) and negative (broth only) control wells are included.
-
The microtiter plate is incubated at a specified temperature (typically 35-37°C) for 16-24 hours.
4. Interpretation of Results:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
The following diagram outlines the workflow for the broth microdilution MIC assay.
Conclusion
This compound and its related compounds demonstrate promising antibacterial activity, particularly against Gram-positive organisms. Its apparent multi-target mechanism of action, involving membrane disruption and inhibition of essential biosynthetic pathways, may offer an advantage in combating the development of antibiotic resistance. Further research is warranted to fully elucidate its specific molecular targets and to establish a comprehensive profile of its efficacy against a broader range of clinically relevant pathogens. The standardized protocols provided in this guide can serve as a foundation for these future investigations.
References
- 1. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. canada.ca [canada.ca]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. mdpi.com [mdpi.com]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. testinglab.com [testinglab.com]
- 11. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 13. EUCAST: Recommendations for modifications to the ISO broth microdilution MIC method [eucast.org]
A Head-to-Head Comparison of Saccharocarcin A and Versipelostatin: Unveiling Distinct Anticancer Strategies
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anticancer therapeutics, two spirotetronate polyketides, Saccharocarcin A and Versipelostatin, have emerged as compounds of interest. While structurally related, a detailed comparative analysis reveals they employ fundamentally different mechanisms to combat cancer cells. This guide provides a comprehensive head-to-head comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Performance Differences
| Feature | This compound | Versipelostatin |
| Primary Anticancer Mechanism | Putative Inhibition of PI3K/Akt Signaling Pathway | Inhibition of the Unfolded Protein Response (UPR) |
| Cytotoxicity | Not cytotoxic at concentrations up to 1.0 µg/mL under standard conditions[1] | Selectively cytotoxic to glucose-deprived tumor cells[2] |
| Key Molecular Target | Potentially PI3K/Akt | GRP78/Bip Molecular Chaperone[3] |
| Antibacterial Activity | Active against Gram-positive bacteria | Information not widely available |
Performance Deep Dive: A Tale of Two Mechanisms
This compound and Versipelostatin, despite their shared structural heritage as spirotetronate polyketides, exhibit distinct approaches to anticancer activity.
This compound: A Question of Direct Cytotoxicity
This compound, a macrocyclic lactone produced by Saccharothrix aerocolonigenes, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Micrococcus luteus and Staphylococcus aureus[1]. However, its direct anticancer potential appears limited under standard laboratory conditions. Studies have shown that this compound is not cytotoxic to cancer cells at concentrations up to 1.0 µg/mL[1].
While direct cytotoxicity data is lacking, research on the closely related compound, Tetrocarcin A, suggests a potential mechanism of action through the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival in many cancers. Inhibition of this pathway can lead to the induction of apoptosis, or programmed cell death.
Versipelostatin: Exploiting the Tumor Microenvironment
In contrast, Versipelostatin, produced by Streptomyces versipellis, demonstrates a more nuanced and targeted approach to cancer therapy[3]. It exhibits selective cytotoxicity towards tumor cells under conditions of glucose deprivation, a hallmark of the tumor microenvironment[2]. This selective action is a significant advantage, as it could potentially spare healthy cells and reduce side effects.
The primary mechanism of Versipelostatin involves the inhibition of the Unfolded Protein Response (UPR). The UPR is a cellular stress response that is often hyperactivated in cancer cells to cope with the high demand for protein synthesis and folding. By inhibiting the UPR, Versipelostatin prevents cancer cells from adapting to stressful conditions, leading to cell death. Specifically, Versipelostatin down-regulates the expression of the molecular chaperone GRP78/Bip, a key regulator of the UPR[3]. This inhibition is potent, with an IC50 value of 3.5 µM for Versipelostatin and an even more potent 0.3 µM for its analogue, Versipelostatin F, in inhibiting GRP78 expression induced by 2-deoxyglucose[4][5].
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Versipelostatin. The stark difference in the type of data available underscores their distinct biological activities.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 / Activity | Reference |
| This compound | Various | Not specified | Not cytotoxic up to 1.0 µg/mL | [1] |
| Versipelostatin | Glucose-deprived tumor cells | Not specified | Selectively cytotoxic | [2] |
Table 2: Mechanistic Activity Data
| Compound | Target/Process | Assay | IC50 | Reference |
| Versipelostatin | GRP78 Expression Inhibition | 2-deoxyglucose induced | 3.5 µM | [4] |
| Versipelostatin F | GRP78 Expression Inhibition | 2-deoxyglucose induced | 0.3 µM | [5] |
Table 3: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound Family | Bacterial Strain | MIC (µg/mL) |
| Saccharocarcins | Micrococcus luteus | Active (specific value not provided)[1] |
| Staphylococcus aureus | Active (specific value not provided)[1] | |
| Chlamydia trachomatis | Active (specific value not provided)[1] | |
| Tetrocarcin Q (related to this compound) | Bacillus subtilis ATCC 63501 | 12.5 µM |
Visualizing the Mechanisms of Action
To further elucidate the distinct signaling pathways targeted by these compounds, the following diagrams are provided.
Caption: Putative signaling pathway of this compound.
Caption: Signaling pathway of Versipelostatin.
Experimental Protocols
To facilitate further research and validation of the findings discussed, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or Versipelostatin. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V-FITC) Assay
This assay is used to quantify the percentage of cells undergoing apoptosis.
Workflow:
Caption: Workflow for an Annexin V-FITC apoptosis assay.
Methodology:
-
Cell Treatment: Treat cells with the desired concentration of the test compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with ice-cold PBS and then resuspend them in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathways
This technique is used to detect and quantify specific proteins involved in signaling pathways like PI3K/Akt and the UPR.
Methodology:
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt, GRP78, or β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound and Versipelostatin, while both members of the spirotetronate family, represent two distinct paradigms in anticancer drug discovery. This compound's potential may lie in its antibacterial properties or in a yet-to-be-fully-elucidated role in modulating signaling pathways like PI3K/Akt, though its direct cytotoxicity against cancer cells appears limited. In contrast, Versipelostatin presents a more targeted and sophisticated strategy by exploiting the unique metabolic conditions of the tumor microenvironment to induce cell death through the inhibition of the Unfolded Protein Response. This head-to-head comparison highlights the importance of understanding the specific molecular mechanisms of action to guide future drug development efforts. Further research, particularly in obtaining direct comparative cytotoxicity data under various conditions, will be crucial to fully delineate the therapeutic potential of these intriguing natural products.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of Versipelostatin: Identification of an Enzyme-Catalyzed [4+2]-Cycloaddition Required for Macrocyclization of Spirotetronate-Containing Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New glycosylated derivatives of versipelostatin, the GRP78/Bip molecular chaperone down-regulator, from Streptomyces versipellis 4083-SVS6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel versipelostatin analogue, versipelostatin F isolated from Streptomyces versipellis 4083-SVS6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Saccharocarcin A Derivatives: A Comparative Analysis
For Immediate Release
Kenilworth, NJ – A comprehensive review of the available scientific literature indicates that Saccharocarcin A and its derivatives, a family of novel macrocyclic lactones, do not exhibit cytotoxic activity, a key indicator of potential anticancer effects. This finding precludes a direct comparative analysis of their therapeutic potential against cancer with other cytotoxic agents. This guide will instead provide a summary of the known biological activities of Saccharocarcins, detail the standard experimental protocols used to assess cytotoxicity, and present a comparative framework that could be applied to other compounds with demonstrated anticancer properties.
A key study on the biological properties of Saccharocarcins reported that the isolated compounds were active against several bacterial strains, including Micrococcus luteus, Staphylococcus aureus, and Chlamydia trachomatis. However, the same study found that none of the tested Saccharocarcin compounds were cytotoxic at concentrations up to 1.0 microgram/ml[1]. This lack of cytotoxicity in foundational screenings suggests that their therapeutic potential may lie in antibacterial applications rather than oncology.
While a direct comparison of the anticancer efficacy of this compound derivatives is not feasible based on current data, this guide will outline the methodologies and data presentation that would be employed in such a study for other compounds. This includes a hypothetical comparison with a standard chemotherapeutic agent, Doxorubicin, to illustrate the required experimental data and analysis.
I. Comparative Analysis of Cytotoxicity
A primary measure of a compound's anticancer potential is its cytotoxicity against cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Table 1: Hypothetical Cytotoxicity (IC50) Data of a Test Compound vs. Doxorubicin
| Cell Line | Test Compound (µM) | Doxorubicin (µM) |
| MCF-7 (Breast Cancer) | 2.5 | 0.8 |
| A549 (Lung Cancer) | 5.1 | 1.2 |
| HCT116 (Colon Cancer) | 3.8 | 0.5 |
| Normal Fibroblasts | > 50 | 15.2 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound derivatives.
II. Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a comparative guide for an active anticancer compound.
A. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and a positive control (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined using a dose-response curve.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis, a form of programmed cell death.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 hours.
-
Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
C. Cell Cycle Analysis
This analysis determines the effect of a compound on the progression of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound for 24 hours.
-
Cell Fixation: Cells are harvested and fixed in cold 70% ethanol.
-
Staining: Fixed cells are stained with a DNA-binding dye (e.g., Propidium Iodide) containing RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
III. Visualizing Experimental Workflows and Signaling Pathways
Diagrams are crucial for illustrating complex biological processes and experimental designs.
Caption: General workflow for in vitro anticancer drug screening.
Given the current evidence, future research on this compound derivatives might more productively focus on their antibacterial properties and potential mechanisms of action in prokaryotic systems. Should any future studies demonstrate cytotoxic effects of novel this compound derivatives, the comparative framework and experimental protocols outlined in this guide would provide a robust methodology for validating their therapeutic potential.
References
Safety Operating Guide
Proper Disposal of Saccharocarcin A: A Guide for Laboratory Professionals
The proper disposal of Saccharocarcin A, an antibiotic agent, is a critical aspect of laboratory safety and environmental responsibility. Given its biological activity, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before commencing any procedure that involves this compound, it is essential to consult the substance's Safety Data Sheet (SDS) and your institution's specific environmental health and safety (EHS) protocols.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of solid this compound or its concentrated stock solutions should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Waste Characterization and Segregation
Proper waste segregation is the foundational step in the safe disposal of any laboratory chemical.[2] this compound waste should be categorized based on its form and concentration. As a conservative measure, and in the absence of specific degradation data, all this compound waste should be treated as hazardous chemical waste.
Table 1: this compound Waste Segregation and Handling
| Waste Type | Description | Handling and Collection Procedure |
| High-Concentration Waste | Unused or expired solid this compound, stock solutions, and formulations. | Collect in a designated, clearly labeled, leak-proof hazardous waste container.[3][4] Do not mix with other waste streams. Store in a designated satellite accumulation area.[2] |
| Low-Concentration Liquid Waste | Used cell culture media containing this compound. | Decontaminate biologically (e.g., by autoclaving) if it contains infectious agents. Following decontamination, collect the liquid in a labeled container for chemical waste.[3][5] Do not pour down the drain unless explicitly permitted by your institution's EHS office for specific, deactivated waste streams.[3][5] |
| Contaminated Solid Waste (Non-Sharps) | Gloves, pipette tips, flasks, and other disposable labware that have come into contact with this compound. | Collect in a designated, lined container for cytotoxic or hazardous chemical waste.[6] This container should be clearly labeled as "Cytotoxic Waste" or with the appropriate chemical hazard symbols. |
| Contaminated Sharps | Needles, syringes, scalpels, and broken glass contaminated with this compound. | Place immediately into a designated, puncture-resistant sharps container labeled for cytotoxic or chemical waste.[2] Do not overfill the container. |
Step-by-Step Disposal Protocol
-
Preparation for Disposal : Ensure all waste containers are securely sealed and properly labeled with the contents ("this compound Waste"), the associated hazards (e.g., "Cytotoxic," "Hazardous Chemical Waste"), and the date of accumulation.
-
Storage : Store all this compound waste in a designated, secure area away from general lab traffic until it is collected by your institution's hazardous waste management personnel.[7]
-
Institutional Waste Pickup : Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for documentation and handover.
-
Final Disposal Method : The standard and recommended final disposal method for cytotoxic and potent antibiotic waste is high-temperature incineration by a licensed hazardous waste disposal company.[6][8] This method ensures the complete destruction of the active compound.
Experimental Protocol: General Procedure for Preparing Waste for Disposal
-
Solid this compound and Concentrated Solutions :
-
Carefully place any unused or expired solid this compound into a designated hazardous waste container.
-
For concentrated stock solutions, collect them directly into a compatible, labeled hazardous waste container provided by your EHS office.[3]
-
-
Used Culture Media :
-
If the media contains biohazardous agents, it must first be decontaminated, typically by autoclaving.[5]
-
After biological decontamination, the media must still be treated as chemical waste due to the presence of the antibiotic.[3]
-
Collect the autoclaved media in a labeled container for liquid chemical waste.
-
-
Contaminated Labware :
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for this compound waste management.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department for any clarifications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 5. Biohazardous Waste Disposal Guide | Policies [policies.dartmouth.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
Essential Safety and Operational Guide for Handling Saccharocarcin A
This guide provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with Saccharocarcin A. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Physicochemical and Cytotoxicity Data
| Property | Value | Source |
| CAS Number | 158475-32-2 | [2][3] |
| Molecular Formula | C₆₇H₁₀₁NO₂₀ | [2][3] |
| Molecular Weight | 1240.5 g/mol | [2][3] |
| Purity | >95% | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol. Limited water solubility. | [3][4][5] |
| Cytotoxicity | Not cytotoxic to McCoy cells at concentrations up to 0.5 µg/mL.[3] Another source indicates no cytotoxicity at concentrations up to 1.0 µg/mL.[6] |
Personal Protective Equipment (PPE)
Due to its potential biological activity, handling of this compound requires stringent adherence to PPE protocols for cytotoxic compounds.
| PPE Item | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption.[7] |
| Gown | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs. | Protects skin and clothing from contamination.[7][8] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols.[7] |
| Respiratory Protection | A fit-tested N95 respirator or higher should be used when handling the powder form or if there is a risk of aerosolization. | Prevents inhalation of the compound. |
Operational Procedures
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Experimental Protocol: Spill Cleanup
Immediate and proper cleanup of spills is critical to prevent exposure and contamination.
Small Spills (<5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Don appropriate PPE : double gloves, gown, and eye protection.[9]
-
Contain the spill : Cover liquid spills with absorbent pads; for powders, gently cover with a damp absorbent pad to avoid aerosolization.[9]
-
Clean the area : Work from the outside of the spill inwards. Place all contaminated materials into a designated cytotoxic waste container.
-
Decontaminate : Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[9]
-
Dispose of PPE as cytotoxic waste.
-
Wash hands thoroughly with soap and water.
Large Spills (>5 mL or 5 g):
-
Evacuate the area and restrict access.
-
Alert safety personnel .
-
Assemble a spill kit and don full PPE, including a respirator.
-
Follow the steps for a small spill, using appropriate equipment for a larger volume.
-
All materials used for cleanup must be disposed of as cytotoxic waste.[9]
Disposal Plan
All waste contaminated with this compound must be treated as cytotoxic waste.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Labeled, leak-proof, puncture-resistant container with a purple lid. | High-temperature incineration by a licensed hazardous waste facility.[10][11] |
| Liquid Waste | Labeled, sealed, and leak-proof container. | High-temperature incineration by a licensed hazardous waste facility.[10] |
| Sharps | Labeled, puncture-proof sharps container with a purple lid. | High-temperature incineration.[11] |
General Disposal Protocol:
-
Segregate all this compound-contaminated waste from regular laboratory trash.
-
Use designated, clearly labeled cytotoxic waste containers.[11]
-
Containers should be sealed when three-quarters full.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
Potential Signaling Pathway
While the direct mechanism of action for this compound is not fully elucidated, related compounds such as Tetrocarcin A have been shown to target the PI3K/Akt signaling pathway.[4][5] This pathway is crucial for cell survival and proliferation.
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. usbio.net [usbio.net]
- 5. bioaustralis.com [bioaustralis.com]
- 6. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ipservices.care [ipservices.care]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dvm360.com [dvm360.com]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
